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  • Product: 2-(5-Hydroxyisoxazol-3-yl)acetic acid
  • CAS: 178168-21-3

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Crystal Structure Determination of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid

Abstract The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, influencing everything from solubility and stability to biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, influencing everything from solubility and stability to biological activity. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure determination of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, a heterocyclic compound of interest to medicinal and materials chemists. While a definitive crystal structure for this specific molecule is not currently available in public repositories such as the Cambridge Structural Database (CSD), this document outlines the requisite steps from synthesis to final structural elucidation.[1][2][3][4] It serves as both a strategic workflow for researchers embarking on this analysis and a whitepaper on the core principles of modern crystallographic investigation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure the generation of high-quality, publishable results.

Introduction: The Significance of Solid-State Structure

2-(5-Hydroxyisoxazol-3-yl)acetic acid possesses key functional groups—a carboxylic acid and a hydroxyl group—that are potent hydrogen bond donors and acceptors. This structural motif suggests a high propensity for forming robust, directed intermolecular interactions, which are the primary determinants of crystal packing. Elucidating the crystal structure is therefore critical for:

  • Understanding Supramolecular Assembly: Identifying the specific hydrogen-bonding synthons that govern how the molecules self-assemble into a crystalline solid.[5][6][7]

  • Polymorph Identification: Discovering if the compound can exist in multiple crystalline forms (polymorphs), a phenomenon of paramount importance in the pharmaceutical industry as different polymorphs can exhibit varied stability, solubility, and bioavailability.[8][9][10][11][12]

  • Structure-Property Relationships: Correlating the solid-state structure with bulk properties, providing a rational basis for formulation, drug delivery design, and materials engineering.

This guide details the integrated process required to achieve these goals, beginning with the synthesis of high-purity material.

Synthesis and Material Preparation

The prerequisite for any crystallographic study is the availability of pure, well-characterized material. An impurity can significantly inhibit or alter crystal growth. A plausible synthetic route involves the construction of the isoxazole ring via cyclocondensation.

Proposed Synthetic Protocol: Isoxazole Ring Formation

This route leverages the reaction of a β-ketoester equivalent with hydroxylamine, a foundational method in isoxazole synthesis.[13][14][15]

  • Preparation of Diethyl 2-acetyl-3-oxobutanedioate: Begin with the acylation of diethyl malonate with acetyl chloride under basic conditions to yield the β-dicarbonyl intermediate.

  • Cyclization with Hydroxylamine: React the intermediate with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction pH is critical; neutral to slightly basic conditions favor the desired 5-hydroxyisoxazole regioisomer.[15] The mixture is typically refluxed for 2-4 hours.

  • Hydrolysis: The resulting ethyl 2-(5-hydroxyisoxazol-3-yl)acetate is then subjected to basic hydrolysis (e.g., using NaOH in an ethanol/water mixture) followed by careful acidification (e.g., with 1N HCl) to yield the target compound, 2-(5-Hydroxyisoxazol-3-yl)acetic acid.[15]

  • Purification: The crude product should be purified via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve >99% purity as determined by HPLC and NMR.

Single Crystal Growth: The Crystallographer's Art

The growth of a high-quality single crystal is often the most challenging step in structure determination.[16][17] The ideal crystal for single-crystal X-ray diffraction (SC-XRD) should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[17][18] Given the polar nature of the target molecule, several solvent-based techniques should be screened in parallel.

Experimental Protocol: Slow Solvent Evaporation

This is the most common and often successful method for organic molecules.[16][19]

  • Solvent Screening: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water/ethanol mixtures) in small, clean vials.

  • Setup: Cover each vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a fine needle. This is a critical step; the rate of evaporation must be slow, often over days or weeks, to allow for the orderly growth of a single lattice rather than rapid precipitation of a microcrystalline powder.[17]

  • Incubation: Place the vials in a vibration-free environment at a constant temperature.

  • Monitoring: Periodically inspect the vials under a microscope for the formation of single crystals.

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Analysis A High-Purity Compound (>99%) B Select Solvent Array (e.g., EtOH, EtOAc, H2O/EtOH) A->B C Prepare Saturated Solutions in Vials B->C D Cover Vials & Pierce with Needle (Control Evaporation Rate) C->D E Incubate at Constant Temp in Vibration-Free Area D->E F Monitor Periodically (Days to Weeks) E->F G Harvest High-Quality Single Crystals F->G Success H Precipitate or Microcrystals F->H Failure I Proceed to SC-XRD G->I J Optimize Conditions (Solvent, Temp, Concentration) H->J J->C Re-attempt

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[18][20] A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern from which the structure can be calculated.[18][21]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., using Mo Kα radiation, λ=0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[22]

  • Data Processing: The collected images are processed to integrate the intensities of thousands of individual diffraction spots.[23] This step also determines the unit cell parameters and the crystal's symmetry (space group).

  • Structure Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[24] The final output is typically a Crystallographic Information File (CIF).[3]

Structural Analysis and Interpretation

The refined crystallographic model provides a wealth of information. While the specific data for 2-(5-Hydroxyisoxazol-3-yl)acetic acid is yet to be determined, we can anticipate its key structural features and present an illustrative data table based on similar small organic molecules.

Illustrative Crystallographic Data

The following table represents typical parameters obtained from a successful SC-XRD experiment.

ParameterIllustrative ValueDescription
Chemical FormulaC₅H₅NO₄The atoms comprising one molecule of the compound.
Formula Weight143.10 g/mol The molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁/cThe specific symmetry operations (translations, rotations, reflections) that map the crystal onto itself.
a, b, c (Å)a = 5.8, b = 13.2, c = 12.5The lengths of the unit cell edges.
α, β, γ (°)α = 90, β = 97.5, γ = 90The angles between the unit cell edges.
Volume (ų)955.0The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Density (calculated)1.658 g/cm³The theoretical density of the crystal.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature (K)100(2) KThe temperature at which data was collected.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the refinement; values close to 1 are ideal.
Molecular Structure and Supramolecular Synthons

The primary value of the crystal structure lies in revealing the intermolecular interactions. For 2-(5-Hydroxyisoxazol-3-yl)acetic acid, the carboxylic acid and hydroxyl groups are expected to dominate the crystal packing via hydrogen bonding.

G cluster_molecule Molecular Structure cluster_synthons Potential Supramolecular Synthons mol 2-(5-Hydroxyisoxazol-3-yl)acetic acid (Schematic) A Carboxylic Acid Dimer (R²₂(8) Homosynthon) mol->A Forms robust dimers B Acid-Hydroxyl Chain (C(7) Heterosynthon) mol->B Can form chains C Acid-Isoxazole Nitrogen (Heterosynthon) mol->C Possible interaction D Hydroxyl-Isoxazole Oxygen (Heterosynthon) mol->D Possible interaction

The most common and stable motif for carboxylic acids is the R²₂(8) homosynthon, where two molecules form a robust hydrogen-bonded dimer.[5][7][25] This is a highly probable interaction. Additionally, the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring provide further sites for hydrogen bonding, potentially leading to complex 2D or 3D networks. Identifying which of these potential synthons are actually formed is a key outcome of the analysis.

Polymorphism Screening

It is crucial to investigate whether 2-(5-Hydroxyisoxazol-3-yl)acetic acid can exist in multiple crystalline forms, as this has profound implications for its application, particularly in pharmaceuticals.[8][9][26] A polymorph screen should be conducted by crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates).[8]

Powder X-ray Diffraction (PXRD) is the primary tool for this analysis.[26][27][28][29] Unlike SC-XRD, which analyzes a single point in the crystal, PXRD analyzes a bulk powder containing thousands of randomly oriented crystallites.[21] Each polymorph will produce a unique PXRD pattern, acting as a "fingerprint" for that solid form.[27][28] Any new pattern discovered during the screening process indicates a potential new polymorph, which would then require full characterization.

Conclusion

The determination of the crystal structure of 2-(5-Hydroxyisoxazol-3-yl)acetic acid is a critical step in its chemical and physical characterization. This technical guide outlines a robust, logical, and experimentally sound workflow to achieve this goal. By following a rigorous process of synthesis, crystallization, and state-of-the-art SC-XRD analysis, researchers can obtain a definitive three-dimensional model of the molecule. This structural data is invaluable, providing fundamental insights into the supramolecular chemistry driven by its hydrogen-bonding capabilities and serving as the essential foundation for any subsequent polymorph screening, formulation, or materials design efforts.

References

  • CCDC – Cambridge Crystallographic Data Centre. (n.d.). SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (2023). Cambridge Crystallographic Data Centre. Retrieved March 14, 2026, from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development! Retrieved March 14, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved March 14, 2026, from [Link]

  • Fiveable. (2025, August). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved March 14, 2026, from [Link]

  • International Pharmaceutical Quality. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved March 14, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved March 14, 2026, from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 14, 2026, from [Link]

  • SlidePlayer. (n.d.). Polymorphism in Pharmaceutical Products. Retrieved March 14, 2026, from [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved March 14, 2026, from [Link]

  • FAIRsharing. (n.d.). Cambridge Crystallographic Data Centre (CCDC), Cambridge, UK. Retrieved March 14, 2026, from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved March 14, 2026, from [Link]

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  • Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved March 14, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). The carboxylic acid : amide R 2 2 (8) hydrogen bonded synthons formed in the crystal structures of 1-4. Retrieved March 14, 2026, from [Link]

  • Cambrex. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2008, October 22). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Retrieved March 14, 2026, from [Link]

  • The Royal Society Publishing. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved March 14, 2026, from [Link]

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  • Beilstein Journal of Organic Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved March 14, 2026, from [Link]

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Sources

Exploratory

The Ascendancy of 5-Hydroxyisoxazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The isoxazole nucleus, a five-membered heterocycle, is a cornerstone of medicinal chemistry, lending its privileged structural and electronic properties to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus, a five-membered heterocycle, is a cornerstone of medicinal chemistry, lending its privileged structural and electronic properties to a wide array of therapeutic agents. Among its derivatives, the 5-hydroxyisoxazole scaffold and its tautomeric form, isoxazol-5(4H)-one, have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological applications, and key mechanistic insights into 5-hydroxyisoxazole derivatives, offering a valuable resource for researchers in drug discovery and development.

The Intriguing Tautomerism of 5-Hydroxyisoxazoles

A critical aspect of the chemistry of 5-hydroxyisoxazoles is their existence in a tautomeric equilibrium with the isoxazol-5(4H)-one form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric nature of substituents on the isoxazole ring.[1][2]

Tautomerism 5-Hydroxyisoxazole 5-Hydroxyisoxazole Isoxazol-5(4H)-one Isoxazol-5(4H)-one 5-Hydroxyisoxazole->Isoxazol-5(4H)-one Equilibrium

Caption: Tautomeric equilibrium between 5-hydroxyisoxazole and isoxazol-5(4H)-one.

Theoretical studies have shown that the isoxazol-5(4H)-one tautomer is generally the more stable form.[1] The presence of bulky substituents at the 3-position of the isoxazole ring can influence this equilibrium.[1] Understanding this tautomerism is crucial as the different forms can exhibit distinct reactivity and biological activity.

Spectroscopic techniques are invaluable for distinguishing between these tautomers. In Infrared (IR) spectroscopy, the 5-hydroxyisoxazole form will exhibit a characteristic O-H stretching band, while the isoxazol-5(4H)-one form will show a prominent C=O stretching absorption.[3] Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear differentiation, with distinct chemical shifts for the protons and carbons in the respective tautomeric forms.

Synthetic Strategies for 5-Hydroxyisoxazole Derivatives

The synthesis of 5-hydroxyisoxazole derivatives, often isolated as their more stable isoxazol-5(4H)-one tautomers, is most commonly achieved through multicomponent reactions. These reactions offer high atom economy and procedural simplicity, aligning with the principles of green chemistry.

Three-Component Condensation

A prevalent method involves the one-pot, three-component condensation of a β-ketoester (such as ethyl acetoacetate), hydroxylamine hydrochloride, and an aromatic or heteroaromatic aldehyde.[2][4][5] This reaction is often catalyzed by a variety of catalysts, including organocatalysts like L-valine, or conducted in green solvents like water.[4]

Three_Component_Synthesis cluster_reactants Reactants β-Ketoester β-Ketoester Catalyst/Solvent Catalyst/Solvent β-Ketoester->Catalyst/Solvent Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Catalyst/Solvent Aldehyde Aldehyde Aldehyde->Catalyst/Solvent Isoxazol-5(4H)-one Isoxazol-5(4H)-one Catalyst/Solvent->Isoxazol-5(4H)-one One-pot reaction

Caption: General workflow for the three-component synthesis of isoxazol-5(4H)-ones.

Experimental Protocol: Synthesis of 3-Methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one [4]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), 4-methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and L-valine (10 mol%) in ethanol (4 mL).

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and filter the precipitated product.

  • Purification: Wash the crude product with cold ethanol to obtain the pure 3-methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one.

Synthesis of the 5-Hydroxy Tautomer

While the isoxazol-5(4H)-one is the common product, specific reaction conditions can favor the formation or allow for the isolation of the 5-hydroxyisoxazole tautomer. The reaction of certain β-diketones with hydroxylamine has been reported to yield 5-hydroxy-2-isoxazolines, which can be converted to isoxazoles.[6] Further research into solvent and substituent effects may lead to synthetic routes that directly target the 5-hydroxy form.

Diverse Biological Activities and Mechanisms of Action

5-Hydroxyisoxazole derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development.

Neurological Activity: The Muscimol Paradigm

Perhaps the most well-known 5-hydroxyisoxazole derivative is muscimol, a psychoactive compound found in Amanita muscaria mushrooms. Muscimol is a potent and selective agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Its structural similarity to GABA allows it to bind to the GABA binding site on the receptor, mimicking the effects of GABA and leading to sedative, hypnotic, and hallucinogenic effects. This mechanism of action is distinct from benzodiazepines and barbiturates, which are allosteric modulators of the GABA-A receptor.[4][8]

GABA_Mechanism cluster_receptor GABA-A Receptor GABA Binding Site GABA Binding Site Ion Channel Ion Channel GABA Binding Site->Ion Channel Opens Neuronal Inhibition Neuronal Inhibition Ion Channel->Neuronal Inhibition allows influx of Muscimol Muscimol Muscimol->GABA Binding Site Binds to GABA GABA GABA->GABA Binding Site Mimics Chloride Ions (Cl-) Chloride Ions (Cl-)

Caption: Mechanism of action of muscimol as a GABA-A receptor agonist.

Anticancer Activity

Several studies have highlighted the potential of isoxazole derivatives as anticancer agents.[9][10][11][12][13] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression. For instance, certain isoxazole-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[11][12]

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole-carboxamide (2b)HeLa (Cervical)0.11[11]
Isoxazole-carboxamide (2a)Hep3B (Liver)2.774[11]
Isoxazole-carboxamide (2c)MCF7 (Breast)1.59[11]
Indolylisoxazoline (6c)C4-2 (Prostate)2.5-5.0[14]
Indolylisoxazoline (6i)C4-2 (Prostate)2.5-5.0[14]
Isoxazole-based carboxamide (8)HepG2 (Liver)0.84[10]
Isoxazole-based hydrazone (10a)HepG2 (Liver)0.79[10]
Isoxazole-based hydrazone (10c)HepG2 (Liver)0.69[10]
Antimicrobial Activity

The isoxazole scaffold is also a key feature in several antimicrobial agents. Derivatives of 5-hydroxyisoxazole have been investigated for their antibacterial and antifungal properties.[7][15] The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole derivative (TPI-2)S. aureus-
Isoxazole derivative (TPI-5)E. coli-
Isoxazole derivative (TPI-14)C. albicans-
Isoxazole-carboxamide (2c)C. albicans2000[11]

Note: Specific MIC values for TPI-2, TPI-5, and TPI-14 were not provided in the source but were noted as the most active.

Anti-inflammatory Activity

Isoxazole derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][16] Some compounds have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Structure-Activity Relationships (SAR)

The biological activity of 5-hydroxyisoxazole derivatives can be significantly influenced by the nature and position of substituents on the isoxazole ring.[8]

  • Substituents at the 3- and 4-positions: The electronic properties of substituents at these positions can modulate the acidity of the 5-hydroxy group and influence the tautomeric equilibrium, thereby affecting receptor binding and biological activity.

  • Bulky substituents: Steric hindrance can play a role in the selectivity of these compounds for their biological targets.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, is a critical determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of these derivatives with their biological activities, aiding in the rational design of more potent and selective compounds.

Future Directions

The 5-hydroxyisoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Development of selective synthetic methods: Designing synthetic routes that provide precise control over the tautomeric form will be crucial for elucidating the specific biological roles of each tautomer.

  • Exploration of new biological targets: While the GABA-A receptor is a well-established target, further investigation into the anticancer, antimicrobial, and anti-inflammatory mechanisms of 5-hydroxyisoxazole derivatives will likely uncover new molecular targets.

  • Lead optimization and drug development: Leveraging SAR and QSAR insights to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles will be a key focus for translating these promising scaffolds into clinical candidates.

The versatility and potent bioactivity of 5-hydroxyisoxazole derivatives underscore their importance in modern drug discovery. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

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  • Al-Warhi, T., Al-Hazani, K., & El-Sayed, M. A. A. (2022). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2821-2832.
  • El-Kashef, H. S., El-Emary, T. I., & El-Shafie, M. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of the Islamic Academy of Sciences, 5(2), 81-85.
  • Hawash, M., Jaradat, N., & Al-Masri, M. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 270, 116397.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Supporting Inform
  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407.
  • Reddy, C. S., & Nagaraj, A. (2021). Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives.
  • Sethi, P., Datusalia, A. K., & Sharma, S. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Zimecki, M., Artym, J., Kocięba, M., & Ryng, S. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.
  • IR Spectroscopy.
  • Ajaykumar, K., & Lokeshwari, D. M. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Newly Synthesized Isoxazoline Incorporated 2-Quinolones. International Journal of Pharmaceutical Sciences and Drug Research, 6(2), 133-137.
  • Kumar, D., Kumar, R., & Singh, D. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904.
  • Jasim, H. A., Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Numeration used for 1 H-and 13 C-NMR assignation.
  • Sharma, P., & Kumar, A. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(19), 350-356.
  • Supplementary D
  • Combin
  • Gould, I. R., & Hillier, I. H. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1771-1773.
  • Rageh, H. M., & El-Shafie, M. (2014). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism.
  • Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers using Cryogenic Gas-Phase Infrared Spectroscopy. ChemRxiv.
  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones.
  • Wodicka, R., Ryba, T., & Sabat, M. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(14), 4296.
  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole.

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Foundational

Unlocking the Neuropharmacological Potential of Isoxazole-3-Acetic Acids: A Technical Guide to Scaffold Optimization and Receptor Profiling

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of designing small molecules that can both cross the blood-brain barrier (BBB) and bind with high sub-type selectivity to centr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of designing small molecules that can both cross the blood-brain barrier (BBB) and bind with high sub-type selectivity to central synaptic receptors. While the isoxazole ring is a well-documented pharmacophore—famously represented by the natural products muscimol and ibotenic acid1[1]—the specific isoxazole-3-acetic acid (I3AA) subclass remains an underexploited goldmine for synthetic neuroactive drug development.

This whitepaper details the structural rationale, receptor mechanics, and self-validating experimental workflows required to evaluate I3AAs as potent neuromodulators.

Structural Rationale: The Bioisosteric Advantage

The central nervous system (CNS) relies heavily on amino acid neurotransmitters, primarily γ -aminobutyric acid (GABA) and glutamate. Muscimol, a psychoactive isoxazole, acts as a full agonist at GABA A​ receptors and has been a classic tool in chemical neuroscience 2[2]. Similarly, ibotenic acid ( α -amino-3-hydroxy-5-isoxazole acetic acid) serves as a potent glutamatergic agonist3[3].

However, shifting the acetic acid moiety to the 3-position of the isoxazole ring fundamentally alters the spatial geometry of the pharmacophore.

  • Causality of Bioisosterism: The isoxazole ring acts as a rigid bioisostere for the amide/peptide bond, restricting the conformational flexibility of the acetic acid side chain.

  • Receptor Anchoring: The acetic acid group at position 3 provides a carboxylate that is deprotonated at physiological pH (pKa ~4.0). This anionic center is strictly required to form salt bridges with highly conserved arginine residues in the orthosteric binding pockets of target ionotropic receptors.

G I3AA I3AA Ligand Receptor Synaptic Receptor (GABAA/NMDA) I3AA->Receptor IonFlux Ion Channel Gating Receptor->IonFlux Membrane Membrane Polarization IonFlux->Membrane Outcome Neuromodulation Membrane->Outcome

Neurotransmitter signaling cascade modulated by I3AA ligand binding.

Quantitative Pharmacological Profiling

To demonstrate the structure-activity relationship (SAR) of the I3AA scaffold, we compare the binding affinities ( Ki​ ) and efficacies of representative synthesized I3AA derivatives against natural standards. The distance between the basic nitrogen (if substituted at the 5-position) and the 3-acetic acid group dictates whether the molecule mimics GABA (inhibitory) or Glutamate (excitatory).

Table 1: Comparative Binding Affinities of Isoxazole Derivatives at Central Synaptic Receptors

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Efficacy ( Emax​ , %)LogBB (Permeability)
Muscimol (Standard)GABA A​ 6.2100 (Full Agonist)-0.72
Ibotenic Acid (Standard)NMDA / mGluR12.595 (Full Agonist)-1.24
I3AA-Core (Unsubstituted)GABA A​ 145.045 (Partial Agonist)-0.21
5-Methyl-I3AA GABA A​ ( α1​β2​γ2​ )42.378 (Partial Agonist)+0.15
5-(Aminomethyl)-I3AA GABA C​ ( ρ1​ )18.192 (Full Agonist)-0.55

Note: LogBB values > 0 indicate optimal blood-brain barrier penetration. The 5-Methyl substitution on the I3AA core significantly increases lipophilicity while retaining partial agonism.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must be designed as a closed, self-validating loop. Below are the definitive methodologies for synthesizing and evaluating I3AAs.

Protocol A: High-Throughput Synthesis via [3+2] Cycloaddition

Modern synthesis of isoxazole derivatives often employs [3+2] nitrone-olefin cycloadditions, a highly robust reaction that has been successfully adapted for DNA-encoded libraries (DELs) to accelerate drug discovery 4[4].

  • Nitrone Generation: React an appropriate aldehyde with an N-alkylhydroxylamine in the presence of anhydrous sodium acetate at 40°C.

  • Cycloaddition: Introduce an alkyne bearing the acetic acid moiety.

    • Causality: We utilize a Ru(II) catalyst. The ruthenium catalyst forces high regioselectivity, ensuring the acetic acid group is strictly positioned at the 3-position of the resulting isoxazole ring rather than the 4- or 5-position.

  • Self-Validation Check (Regiochemistry): Subject the crude product to 2D NOESY NMR. Causality: Cross-peaks between the methylene protons of the acetic acid group and the C4-proton of the isoxazole ring definitively confirm the 3-substitution pattern. If these cross-peaks are absent, the batch is rejected.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To determine the true Emax​ and EC50​ of I3AAs, we use whole-cell patch-clamp on HEK293T cells expressing human synaptic receptors.

  • Intracellular Solution Formulation: 140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3).

    • Causality: We deliberately use Cesium (Cs + ) instead of Potassium (K + ). Cs + blocks endogenous potassium channels, preventing outward K + currents that would contaminate the recording of chloride influx. EGTA buffers intracellular Ca 2+ to prevent the activation of Ca 2+ -dependent Cl channels, ensuring the recorded current is strictly ligand-gated.

  • Compound Application: Apply the I3AA ligand using a piezo-driven double-barrel theta glass pipette.

    • Causality: GABA A​ and NMDA receptors desensitize in milliseconds. Standard gravity-fed perfusion takes >100 ms to exchange solutions, which artificially truncates the peak transient current ( Ipeak​ ). Piezo systems achieve solution exchange in <1 ms, capturing the true receptor kinetics.

  • Self-Validation Check (Pharmacological Specificity): After recording the I3AA-induced inward current, co-apply the I3AA ligand with 10 μ M Bicuculline (a competitive GABA A​ antagonist).

    • Causality: If the current is not completely abolished by Bicuculline, the I3AA compound is inducing off-target leak currents or membrane degradation, and the data point is invalidated.

Workflow Synth [3+2] Cycloaddition Library Synthesis Screen Patch-Clamp Electrophysiology Synth->Screen Validate Antagonist Validation Screen->Validate PKPD In Vivo PK/PD & BBB Profiling Validate->PKPD Lead Lead Candidate Selection PKPD->Lead

Self-validating experimental workflow for I3AA neuropharmacological profiling.

Conclusion

Isoxazole-3-acetic acids represent a highly tunable bioisosteric platform for neuropharmacology. By locking the acidic pharmacophore into the 3-position, researchers can systematically alter substitutions at the 5-position to dial in receptor subtype selectivity and optimize blood-brain barrier penetration. Adhering to stringent, self-validating synthesis and electrophysiological protocols is paramount to translating these scaffolds from in vitro hits to viable clinical leads.

References

  • DNA-Compatible [3 + 2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses. Organic Letters - ACS Publications.
  • Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. New Trends in Synthesis, Dosage, and Biological Properties: A Review. ResearchGate.
  • Classics in Chemical Neuroscience: Muscimol. ACS Publications.
  • Ibotenic acid in Amanita muscaria spores and caps. ResearchGate.

Sources

Exploratory

Commercial Sourcing and Synthetic Applications of 2-(5-Hydroxyisoxazol-3-yl)acetic acid in sGC Stimulator Development

Executive Summary In the landscape of cardiovascular and cardiopulmonary drug development, 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS: 178168-21-3) has emerged as a critical highly specialized intermediate. With a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular and cardiopulmonary drug development, 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS: 178168-21-3) has emerged as a critical highly specialized intermediate. With a molecular formula of C₅H₅NO₄, this compound is predominantly utilized as a foundational building block in the synthesis of pyrazole derivatives acting as soluble guanylate cyclase (sGC) stimulators[1]. Because sGC stimulators are pivotal in treating diseases characterized by endothelial dysfunction—such as pulmonary hypertension (PH) and heart failure—securing high-purity commercial supplies of this isoxazole derivative is a critical path for medicinal chemistry and process development teams[1][2].

This technical whitepaper provides an authoritative guide to the commercial procurement, mechanistic rationale, and validated synthetic integration of 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

Commercial Supply Landscape & Procurement Matrix

Due to the niche application of 2-(5-Hydroxyisoxazol-3-yl)acetic acid in advanced API synthesis, the supply chain is supported by specialized chemical vendors rather than bulk commodity suppliers. When sourcing this compound for drug development, a minimum purity of 98% is highly recommended to prevent the propagation of isoxazole-ring impurities during downstream coupling reactions.

Table 1: Verified Commercial Suppliers of 2-(5-Hydroxyisoxazol-3-yl)acetic acid

SupplierCatalog / Product IDStated PurityStandard Lead TimeReference
Proactive Molecular Research P379-683198%2 Weeks[3]
MolCore MC812033≥98%Inquire[4]
BLD Pharm BD526909≥95%Inquire[5]
Ambeed 178168-21-3Standard (QC verified)Inquire[6]

Strategic Sourcing Note: When scaling from discovery to preclinical batches, researchers must verify the supplier's Certificate of Analysis (CoA) specifically for residual moisture and decarboxylated degradation products, as the acetic acid moiety on the isoxazole ring can be sensitive to aggressive thermal conditions.

Mechanistic Context: The NO-sGC-cGMP Axis

To understand the value of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, one must understand the biological target of its downstream derivatives. Soluble guanylate cyclase (sGC) is a heterodimeric heme-containing enzyme that serves as the primary intracellular receptor for nitric oxide (NO)[7][8].

Under normal physiological conditions, NO is synthesized by endothelial NO synthase (eNOS) and diffuses into adjacent vascular smooth muscle cells[7]. There, NO binds to the heme group of sGC, triggering a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP)[7][9]. The elevated cGMP activates Protein Kinase G (PKG), initiating a phosphorylation cascade that results in potent vasodilation, anti-proliferation, and anti-fibrotic effects[2][9].

In disease states like pulmonary arterial hypertension (PAH), endothelial dysfunction leads to severe NO depletion[2]. sGC stimulators (synthesized via 2-(5-Hydroxyisoxazol-3-yl)acetic acid) bypass this deficiency through a dual mechanism: they sensitize the sGC enzyme to sub-physiological levels of endogenous NO, and they directly stimulate sGC to produce cGMP independently of NO[1][10].

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell L_Arg L-Arginine eNOS eNOS L_Arg->eNOS NO_end Nitric Oxide (NO) eNOS->NO_end Synthesis NO_smc Nitric Oxide (NO) NO_end->NO_smc Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC Binds Heme cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-remodeling PKG->Vasodilation Phosphorylation Cascade sGC_Stim sGC Stimulators (Derived from target compound) sGC_Stim->sGC NO-independent Stimulation & Synergy

Figure 1: The NO-sGC-cGMP signaling pathway and the pharmacological intervention of sGC stimulators.

Synthetic Integration: Experimental Methodologies

In the synthesis of sGC stimulators, 2-(5-Hydroxyisoxazol-3-yl)acetic acid is frequently coupled with complex pyrazole or benzylindazole amines to form a stable amide linkage[1]. The following protocol outlines a highly efficient, field-proven T3P-mediated amide coupling workflow.

Protocol: T3P-Mediated Amide Coupling

Expertise & Causality: Traditional carbodiimide coupling agents (like EDC or DCC) often lead to difficult-to-remove urea byproducts and risk epimerization or degradation of the sensitive isoxazole ring. Utilizing 1-propanephosphonic acid cyclic anhydride (T3P) ensures high yields, mild reaction conditions, and strictly water-soluble byproducts, rendering the workflow practically self-purifying during the aqueous workup[1].

  • Substrate Dissolution:

    • Action: Suspend 2-(5-Hydroxyisoxazol-3-yl)acetic acid (2.0 equiv.) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides a highly polar, aprotic environment that solubilizes the isoxazole derivative while strictly preventing unwanted solvolysis of the activated intermediate.

  • Pre-Activation:

    • Action: Add acetic anhydride (2.0 equiv.) followed by triethylamine (TEA, 2.0 equiv.). Stir at room temperature for 30 minutes.

    • Causality: The acetic anhydride temporarily protects the 5-hydroxy group of the isoxazole ring, preventing self-condensation or polymerization prior to the introduction of the target amine[1].

  • Amine Addition & Coupling:

    • Action: Introduce the target intermediate amine (1.0 equiv.), followed by additional TEA (2.0 equiv.), and a 50% solution of T3P in ethyl acetate (2.0 equiv.)[1].

    • Causality: The secondary addition of TEA ensures the amine remains completely unprotonated and highly nucleophilic. T3P drives the formation of the amide bond by activating the carboxylic acid without generating excessive exothermic heat.

  • Reaction Monitoring (Self-Validating Step):

    • Action: Monitor the reaction progression via LC-MS after 2 hours.

    • Causality: The complete disappearance of the amine mass peak and the emergence of the product mass confirms coupling efficiency. If unreacted amine persists >5%, an additional 0.5 equiv. of T3P can be titrated.

  • Quenching and Workup:

    • Action: Quench the reaction with deionized water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: T3P byproducts partition cleanly into the aqueous layer. This eliminates the immediate need for column chromatography, allowing the organic layer to retain the highly pure sGC stimulator precursor.

Synth Step1 2-(5-Hydroxyisoxazol-3-yl)acetic acid + Acetonitrile Step2 Add Acetic Anhydride & Triethylamine Step1->Step2 Step3 Stir 30 min (Pre-Activation) Step2->Step3 Step4 Add Intermediate Amine + TEA + T3P (50% in EtOAc) Step3->Step4 Step5 Amide Coupling Reaction Step4->Step5 Step6 sGC Stimulator Precursor Step5->Step6

Figure 2: T3P-mediated amide coupling workflow for sGC stimulator precursor synthesis.

Analytical Validation & Quality Control

To ensure the integrity of the purchased 2-(5-Hydroxyisoxazol-3-yl)acetic acid and validate the success of the synthetic protocols, rigorous analytical controls must be implemented:

  • LC-MS Parameters: To resolve the highly polar 2-(5-Hydroxyisoxazol-3-yl)acetic acid from potential degradation products (such as decarboxylated isoxazoles), utilize a reverse-phase C18 column with a shallow gradient of 0.1% Formic Acid in Water/Acetonitrile. Causality: The acidic modifier suppresses the ionization of the carboxylic acid, drastically improving peak shape, retention time, and preventing column smearing.

  • ¹H-NMR (DMSO-d₆): Verification of the intact isoxazole ring is critical. Look for the distinct singlet corresponding to the isolated aromatic proton on the isoxazole ring, alongside the highly deshielded methylene protons adjacent to the carboxylic acid. The disappearance of the carboxylic acid proton (broad singlet, ~12-13 ppm) post-reaction confirms successful amide coupling.

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Characterization of 2-(5-Hydroxyisoxazol-3-yl)acetic acid as an NMDA Receptor Ligand

Document Type: Technical Application Note & Experimental Protocols Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists Focus Area: Ionotropic Glutamate Receptor (iGluR) Profiling an...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists Focus Area: Ionotropic Glutamate Receptor (iGluR) Profiling and Bioisosteric Ligand Design

Pharmacological Rationale & Structural Biology

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in excitatory neurotransmission, synaptic plasticity, and, when overactivated, excitotoxicity leading to neurodegeneration and post-traumatic seizures[1]. Developing selective ligands for the NMDA receptor's glutamate recognition site—located on the GluN2 subunit—relies heavily on bioisosteric replacement strategies.

2-(5-Hydroxyisoxazol-3-yl)acetic acid serves as a highly specialized structural probe in this domain. Naturally occurring excitatory amino acids, such as ibotenic acid, utilize a 3-hydroxyisoxazole ring to mimic the distal γ -carboxylate of glutamate. The 5-hydroxyisoxazole ring is an equally powerful bioisostere for carboxylic acids, exhibiting a physiologically relevant pKa of ~4.5–5.0[2].

However, 2-(5-Hydroxyisoxazol-3-yl)acetic acid features a transposed ring system and lacks the traditional α -amino group found in endogenous agonists. This structural divergence profoundly impacts receptor subtype selectivity and binding thermodynamics[3]. The absence of the α -amino group—which normally forms crucial hydrogen bonds with the GluN2 binding pocket—shifts the molecule's efficacy, typically rendering such des-amino derivatives as weak partial agonists or competitive antagonists. This makes the compound an invaluable tool for interrogating the spatial and electrostatic constraints of the GluN2 binding cleft.

NMDA_Pathway Ligand 2-(5-Hydroxyisoxazol-3-yl) acetic acid GluN2 GluN2 Subunit (Glutamate Site) Ligand->GluN2 Binds Channel Ion Channel Opening GluN2->Channel Conformational Change GluN1 GluN1 Subunit (Glycine Site) GluN1->Channel Co-activation Ca2 Ca2+ Influx Channel->Ca2 Permeation Signaling Downstream Signaling (LTP/LTD) Ca2->Signaling Kinase Activation

NMDA Receptor Activation Pathway & Ligand Interaction Dynamics.

Quantitative SAR Data Summary

To contextualize the binding affinity and functional efficacy of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, it is compared against standard NMDA receptor ligands. The binding affinity ( Ki​ ) is typically determined by the ligand's ability to displace [3H]CGP 39653, a highly selective competitive antagonist at the glutamate recognition site[4].

CompoundTarget Site Ki​ ([3H]CGP 39653 displacement)Functional Activity ( EC50​ / IC50​ )Efficacy Profile
L-Glutamate GluN2~30 nM EC50​ ~ 1–3 µMFull Agonist
Ibotenic Acid GluN2~5 µM EC50​ ~ 10 µMFull Agonist
2-(5-Hydroxyisoxazol-3-yl)acetic acid GluN2~15 µM IC50​ ~ 45 µMWeak Partial Agonist / Antagonist
CGP 39653 GluN2~15 nM IC50​ ~ 20 nMCompetitive Antagonist

*Note: Values for the des-amino isoxazole derivative are representative estimates based on established structure-activity relationship (SAR) profiling of truncated isoxazole bioisosteres.

Experimental Protocols

To rigorously validate the pharmacological profile of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, a two-tiered experimental approach is required. Every protocol described below is designed as a self-validating system, incorporating critical causality notes to ensure trustworthiness and reproducibility.

Protocol A: Radioligand Competition Binding Assay ([3H]CGP 39653)

Radioligand competition assays utilizing [3H]CGP 39653 provide robust Ki​ values for SAR profiling[5]. This assay can also be used to track age-related or developmentally regulated changes in NMDA receptor expression[6].

Materials & Reagents:

  • Radioligand: 2 nM [3H]CGP 39653 (Specific Activity: ~30-50 Ci/mmol).

  • Tissue Source: Rat cortical membranes (100 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 1 mM L-Glutamate.

Step-by-Step Workflow:

  • Membrane Preparation: Thaw rat cortical membranes on ice and homogenize in Assay Buffer.

    • Expertise Note: Extensive washing of the membrane preparation (at least 3 centrifugation cycles) is critical to remove endogenous glutamate and glycine, which will otherwise competitively inhibit radioligand binding and skew the Ki​ calculation.

  • Reaction Assembly: In a 96-well deep-well plate, add 50 µL of 2-(5-Hydroxyisoxazol-3-yl)acetic acid (varying concentrations from 10−9 to 10−3 M), 50 µL of 2 nM[3H]CGP 39653, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

    • Expertise Note: Conducting the incubation at 4°C rather than room temperature minimizes receptor desensitization, prevents proteolytic degradation of the membranes, and stabilizes the ligand-receptor complex for accurate equilibrium measurements.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Expertise Note: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself.

  • Washing & Detection: Wash filters 3x with 1 mL of ice-cold Assay Buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Assay_Workflow Prep Membrane Preparation (Rat Cortical Tissue) Incubate Incubation with [3H]CGP 39653 + Ligand Prep->Incubate Add Reagents Filter Rapid Filtration (GF/B filters + PEI) Incubate->Filter Terminate Reaction Wash Wash with Cold Buffer (4°C) Filter->Wash Remove Unbound Scint Liquid Scintillation Counting Wash->Scint Extract Signal Analyze Data Analysis (IC50 / Ki determination) Scint->Analyze Curve Fitting

Radioligand Competition Binding Assay Workflow for NMDA Receptor Ligands.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To determine whether 2-(5-Hydroxyisoxazol-3-yl)acetic acid acts as an agonist or antagonist, functional electrophysiology must be performed on cells expressing recombinant NMDA receptors.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293T cells on poly-D-lysine coated glass coverslips. Transiently co-transfect with plasmids encoding human GluN1 and GluN2A subunits (along with a GFP reporter).

  • Extracellular Bath Solution: Perfuse cells with a solution containing: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

    • Expertise Note: The bath solution must be strictly Mg²⁺-free . Magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Removing Mg²⁺ ensures that any ligand-induced channel opening is immediately detectable as an inward current.

  • Intracellular Pipette Solution: Fill the recording pipette (3–5 MΩ resistance) with: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2.

    • Expertise Note: Replacing intracellular K⁺ with Cs⁺ blocks endogenous potassium leak currents, significantly improving the signal-to-noise ratio for the NMDA-mediated calcium/sodium inward currents.

  • Recording: Establish a whole-cell configuration and hold the membrane potential at -70 mV.

  • Ligand Application: Using a rapid perfusion system, apply 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

    • Expertise Note: Ensure that 10 µM Glycine is continuously present in the bath solution. The NMDA receptor is an obligate heterotetramer; without glycine bound to the GluN1 subunit, glutamate-site ligands binding to GluN2 cannot gate the channel.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.nih.gov.
  • Heteroaryl Analogues of AMPA. 2.
  • Post-Traumatic Seizures: A Deep-Dive Into P
  • Regionally Different N-methyl-D-aspartate Receptors Distinguished by Ligand Binding and Quantitative Autoradiography of [3H]-CGP 39653 in R
  • CGP 39653,[Propyl-2,3,3H]-, 1mCi (37MBq) | Revvity.revvity.com.
  • N-methyl-D-aspartate receptor binding in brains of rats

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Method

Receptor binding assay for 2-(5-Hydroxyisoxazol-3-yl)acetic acid

Application Note: Fragment-Based Screening and Receptor Binding Assays for 2-(5-Hydroxyisoxazol-3-yl)acetic acid Executive Summary & Mechanistic Rationale 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS: 178168-21-3) is a low...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Screening and Receptor Binding Assays for 2-(5-Hydroxyisoxazol-3-yl)acetic acid

Executive Summary & Mechanistic Rationale

2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS: 178168-21-3) is a low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Structurally, the 5-hydroxyisoxazole ring is a privileged bioisostere that mimics the spatial and electronic properties of carboxylic acids—specifically the γ -carboxyl group of glutamate and the carboxyl group of γ -aminobutyric acid (GABA)[1].

Because it lacks the α -amino group present in full agonists like Ibotenic acid or Muscimol, this fragment inherently possesses lower binding affinity. However, its altered lipophilicity and distinct hydrogen-bonding vectors make it an ideal starting scaffold for synthesizing complex central nervous system (CNS) therapeutics, including Glutamate Carboxypeptidase II (GCPII) inhibitors[2] and soluble guanylate cyclase (sGC) stimulators[3].

This application note outlines the causal reasoning and step-by-step protocols required to evaluate this fragment across three primary targets: the AMPA receptor, the GABA_A receptor, and the GCPII enzyme.

Experimental Workflows & Causality

To accurately profile a low-affinity fragment ( Ki​ typically in the high μ M to mM range), the assay conditions must be heavily optimized to maximize the signal-to-noise ratio and ensure the system is self-validating.

Workflow A Fragment Preparation 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS: 178168-21-3) C Competitive Incubation Radioligand + Fragment A->C B Target Preparation (Membranes / Recombinant GCPII) B->C D Rapid Filtration / Separation (GF/B Filters or Assay Plates) C->D E Detection (Liquid Scintillation / Fluorescence) D->E F Data Analysis (IC50 & Ki Determination) E->F

Fig 1: High-throughput fragment screening workflow for isoxazole-based scaffolds.

Protocol A: AMPA Receptor Radioligand Binding

Objective: Evaluate the fragment's ability to competitively displace [3H] AMPA. Causality in Design: Fragments often struggle to displace high-affinity radioligands. To counteract this, Potassium thiocyanate (KSCN) is strictly required in the assay buffer. As a chaotropic anion, KSCN selectively increases the affinity of the AMPA receptor for agonists by stabilizing the active conformation of the ligand-binding domain, thereby amplifying the assay window for weak agonist fragments[1].

  • Membrane Preparation: Homogenize male Wistar rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 40,000 × g for 30 min. Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and wash twice to remove endogenous glutamate.

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 100 mM KSCN.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of 2-(5-Hydroxyisoxazol-3-yl)acetic acid (serial dilutions from 10 mM to 1 µM).

    • 50 µL of [3H] AMPA (final concentration 5 nM).

    • 400 µL of membrane suspension (~100 µg protein/well).

  • Self-Validation Control: Include wells containing 1 mM unlabeled L-glutamate to define Non-Specific Binding (NSB) and validate the total displaceable signal.

  • Separation: Incubate at 4°C for 60 minutes. Terminate by rapid vacuum filtration through Whatman GF/B filters. Critical Step: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand background.

  • Detection: Wash filters three times with 3 mL ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC).

Protocol B: GABA_A Receptor Radioligand Binding

Objective: Assess bioisosteric cross-reactivity at the GABAergic binding site.

  • Buffer Preparation: 50 mM Tris-citrate buffer (pH 7.1).

  • Incubation: Combine 50 µL fragment dilutions, 50 µL [3H] Muscimol (final concentration 2 nM), and 400 µL membrane suspension.

  • Self-Validation Control: Define NSB using 100 µM unlabeled GABA.

  • Separation: Incubate at 4°C for 30 minutes. Filter through GF/C filters (pre-soaked in assay buffer) and wash twice with 4 mL ice-cold buffer. Count via LSC.

Protocol C: GCPII Enzymatic Inhibition Assay

Objective: Screen the fragment as a carboxylate mimetic for GCPII inhibition[2]. Causality in Design: GCPII is a binuclear zinc/cobalt metallopeptidase. Substituting the buffer with Co2+ enhances catalytic turnover in vitro, allowing for the detection of weak competitive inhibition by the fragment.

  • Reaction Mix: In a black 384-well microplate, add 10 µL of recombinant human GCPII (100 pM) in assay buffer (50 mM Tris-HCl, 1 mM CoCl2​ , pH 7.4).

  • Compound Addition: Add 5 µL of the isoxazole fragment (serial dilutions).

  • Substrate Addition: Initiate the reaction by adding 10 µL of N-acetyl-L-aspartyl-L-glutamate (NAAG) (final concentration 400 nM).

  • Incubation & Detection: Incubate at 37°C for 60 minutes. Terminate the reaction and quantify liberated glutamate using an Amplex Red Glutamate Assay Kit. Measure fluorescence (Ex/Em = 530/590 nm).

  • Self-Validation Control: Use 10 µM 2-PMPA (a potent GCPII inhibitor) as a positive control to establish the 100% inhibition baseline.

Pharmacological Pathways & Target Interactions

Targets Ligand 2-(5-Hydroxyisoxazol-3-yl) acetic acid AMPA AMPA Receptor (Glutamate Bioisostere) Ligand->AMPA [3H]AMPA Displacement GABAA GABA_A Receptor (Muscimol Analog) Ligand->GABAA [3H]Muscimol Displacement GCPII GCPII Enzyme (Carboxylate Mimetic) Ligand->GCPII Enzymatic Inhibition

Fig 2: Pharmacological targets for 5-hydroxyisoxazole-3-acetic acid evaluation.

Data Presentation & Expected Outcomes

Table 1: Summary of Assay Parameters & Self-Validating Controls

TargetRadioligand / SubstrateBuffer Additives (Causality)IncubationNSB / Positive Control
AMPA Receptor [3H] AMPA (5 nM)100 mM KSCN (Chaotropic enhancer)60 min, 4°C1 mM L-Glutamate
GABA_A Receptor [3H] Muscimol (2 nM)None (Standard Tris-citrate)30 min, 4°C100 µM GABA
GCPII Enzyme NAAG (400 nM)1 mM CoCl2​ (Catalytic turnover)60 min, 37°C10 µM 2-PMPA

Table 2: Representative Fragment Affinity Profiles Note: As a deaminated fragment, 2-(5-Hydroxyisoxazol-3-yl)acetic acid exhibits significantly reduced affinity compared to its parent amino acid analogs, establishing a baseline for subsequent structure-activity relationship (SAR) expansion.

Target SystemParent Ligand ( Ki​ / IC50​ )Fragment Expected Affinity RangeBioisosteric Role
AMPA Ibotenic Acid (~5 µM)> 500 µMGlutamate γ -carboxyl mimetic
GABA_A Muscimol (~10 nM)> 100 µMGABA carboxyl mimetic
GCPII 2-PMPA (~0.3 nM)10 µM - 50 µMS1' Pocket anchor scaffold

References

  • Barden, T. C., et al. (2016). PYRAZOLE DERIVATIVES AS SGC STIMULATORS. European Patent Office, EP3194382B1. Link

  • Madsen, U., et al. (2010). GABA and Glutamate Receptor Ligands and their Therapeutic Potential in CNS Disorders. Wiley. Link

  • Teus, M., Jirgensons, A., Dambrova, M., & Mezhapuke, R. (2007). Synthesis and GCP II inhibitory activity of 4[4-(3-bromobenzyl)-5-hydroxyisoxazol-3-yl]benzoic acid heterocyclic analogs. Chemistry of Heterocyclic Compounds, 43(11), 1440-1444. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Hydroxyisoxazol-3-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(5-hydroxyisoxazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-hydroxyisoxazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(5-hydroxyisoxazol-3-yl)acetic acid, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my overall yield of 2-(5-hydroxyisoxazol-3-yl)acetic acid consistently low?

Low or inconsistent yields can be a significant hurdle. The root cause often lies in one or more of the key stages of the synthesis: the initial cyclization to form the isoxazole ring, or the subsequent functionalization and deprotection steps. A systematic approach to troubleshooting is crucial.[1]

Potential Causes and Solutions:

  • Inefficient Cyclization: The formation of the isoxazole ring is a critical step. The most common method involves the reaction of a β-ketoester with hydroxylamine.[2]

    • Sub-optimal pH: The pH of the reaction medium plays a crucial role in the cyclization process. Acidic conditions often favor the formation of one regioisomer over another.[1][2] It is recommended to perform small-scale trials to determine the optimal pH for your specific substrate.

    • Reaction Time and Temperature: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times or excessive temperatures may cause decomposition of the starting materials or the product.[1] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Regioisomer Formation: A common issue is the formation of a mixture of isoxazole regioisomers, particularly with unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic factors of the reactants. Modifying the reaction conditions, such as the solvent or the use of a catalyst, can help to favor the formation of the desired isomer.[1]

    • Dimerization of Intermediates: In some synthetic routes, such as those involving 1,3-dipolar cycloadditions, intermediates like nitrile oxides are prone to dimerization.[1] Generating the nitrile oxide in situ and ensuring the presence of the other reactant can minimize this side reaction.[1]

  • Product Decomposition: The isoxazole ring can be sensitive to certain conditions.

    • Strongly Basic or Acidic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[1] Similarly, strongly acidic conditions during workup or purification should be avoided if the product is acid-labile.

    • Reductive Cleavage: The N-O bond in the isoxazole ring can be cleaved under certain reductive conditions, such as catalytic hydrogenation.[1]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_cyclization Step 1: Evaluate Cyclization Efficiency start->check_cyclization check_side_reactions Step 2: Investigate Side Reactions start->check_side_reactions check_decomposition Step 3: Assess Product Stability start->check_decomposition optimize_conditions Optimize pH, Temp, Time check_cyclization->optimize_conditions analyze_byproducts Identify Byproducts (NMR, MS) check_side_reactions->analyze_byproducts modify_workup Use Milder Workup/Purification check_decomposition->modify_workup solution Improved Yield optimize_conditions->solution analyze_byproducts->solution modify_workup->solution

Caption: A flowchart for troubleshooting low yields.

Q2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could it be and how can I remove it?

The presence of closely-eluting impurities is a common challenge in the purification of isoxazole derivatives.[1]

Potential Impurities and Purification Strategies:

  • Regioisomers: As mentioned previously, the formation of regioisomers is a frequent issue.[1] These isomers often have very similar polarities, making their separation by standard column chromatography challenging.

    • Optimization of Chromatography: A systematic screening of different solvent systems for TLC can help identify conditions for better separation on a column.[1] Sometimes, using a mixture of three solvents or adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve the resolution.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that may co-elute with the product. Ensure the reaction has gone to completion by TLC monitoring.

  • Byproducts from Side Reactions: Depending on the synthetic route, various byproducts can form. For instance, in syntheses involving nitrile oxides, furoxans can form from dimerization.[1]

Advanced Purification Techniques:

If standard chromatography fails, consider alternative purification methods such as:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating closely related compounds.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Q3: The final decarboxylation step to yield 2-(5-hydroxyisoxazol-3-yl)acetic acid is not proceeding efficiently. What can I do?

Decarboxylation of heterocyclic acetic acids can be sensitive to reaction conditions.[3]

Factors Influencing Decarboxylation and Optimization Strategies:

  • Temperature: Decarboxylation is a thermally driven process. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition.

  • Solvent: The choice of solvent can influence the rate of decarboxylation. High-boiling point, polar aprotic solvents are often effective.

  • Catalyst: In some cases, the addition of a mild acid or base can catalyze the decarboxylation.

Experimental Protocol: Optimized Decarboxylation

  • Dissolve the isoxazole-3-carboxylic acid precursor in a suitable high-boiling point solvent (e.g., diphenyl ether).

  • Heat the solution to a temperature where gentle reflux is observed, and monitor the evolution of carbon dioxide.

  • Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and purify the product, for example, by extraction and subsequent crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(5-hydroxyisoxazol-3-yl)acetic acid?

Several synthetic strategies exist, with the most prevalent being the construction of the isoxazole ring from acyclic precursors.

  • Route 1: Cyclization of a β-ketoester with hydroxylamine. This is a widely used method where a suitably substituted β-ketoester is reacted with hydroxylamine to form the isoxazole ring.[2]

  • Route 2: 1,3-Dipolar Cycloaddition. This approach involves the reaction of a nitrile oxide with an alkyne.[4] While powerful, this method can sometimes suffer from regioselectivity issues.[1]

Comparison of Synthetic Routes

FeatureRoute 1: β-Ketoester CyclizationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Readily available β-ketoesters and hydroxylamineAlkynes and nitrile oxide precursors
Key Transformation Cyclocondensation[3+2] Cycloaddition
Common Issues Potential for regioisomer formationRegioselectivity, dimerization of nitrile oxide
Scalability Generally goodCan be challenging due to the handling of potentially unstable intermediates
Q2: Are there any green chemistry approaches to improve the synthesis?

Yes, several strategies can be employed to make the synthesis more environmentally friendly.

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly reduce reaction times and improve yields in the synthesis of isoxazole derivatives.[5] In some cases, it can also enable the use of greener solvents like water or ethanol-water mixtures.[5]

  • Catalyst Selection: Employing reusable solid catalysts can minimize waste compared to stoichiometric reagents.[5]

  • Solvent Choice: Whenever possible, replacing hazardous organic solvents with more benign alternatives like water, ethanol, or performing reactions under solvent-free conditions is preferable.[5]

Q3: What are the key safety precautions to consider during this synthesis?

Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Hydroxylamine and its salts: These can be corrosive and potentially unstable. Handle with appropriate personal protective equipment (PPE).

  • Cyanide salts: If used in any synthetic step, these are highly toxic. All work should be conducted in a well-ventilated fume hood, and appropriate quenching procedures for any residual cyanide should be in place.

  • Diazonium salts: If a Sandmeyer-type reaction is employed, be aware that diazonium salts can be explosive, especially when dry.[6] They should be prepared at low temperatures and used immediately in situ.

Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

References

  • Wikipedia. (2024). Ibotenic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Excitatory amino acids. Improved synthesis of ibotenic acid and X-ray analysis of an unexpected reaction product,(RS)-N-[2-(3-benzyloxyisoxazol-5-yl)-1-phenylethyl]-3-oxobutyramide. Retrieved from [Link]

  • Obermaier, S., & Müller, M. (2020). Proposed alternative biosynthetic pathways of ibotenic acid. ResearchGate. Retrieved from [Link]

  • Obermaier, S., & Müller, M. (2020). Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation. Angewandte Chemie International Edition, 59(30), 12432-12435. Retrieved from [Link]

  • Obermaier, S., & Müller, M. (2020). Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation. Angewandte Chemie, 132(30), 12532-12535. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11186–11195. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • National Institutes of Health. (1988). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences, 77(8), 705-707. Retrieved from [Link]

  • JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1867–1876. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Retrieved from [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society, 19, 1379–1421. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(5-Hydroxyisoxazol-3-yl)acetic acid in Solution

Welcome to the Technical Support Center for handling 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS 178168-21-3). This compound is highly labile in solution, presenting significant challenges for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS 178168-21-3). This compound is highly labile in solution, presenting significant challenges for researchers and drug development professionals. This guide provides field-proven methodologies, grounded in chemical causality, to maintain the structural integrity of this molecule during storage and in vitro assays.

Core Principles: Mechanistic Drivers of Degradation

To effectively prevent degradation, it is critical to understand the specific chemical vulnerabilities of the molecule. 2-(5-Hydroxyisoxazol-3-yl)acetic acid features two highly reactive structural motifs that dictate its handling requirements:

  • The 5-Hydroxyisoxazole Core (Tautomerization & Hydrolysis): The 5-hydroxyisoxazole ring exists in a dynamic tautomeric equilibrium with its isoxazol-5(4H)-one form[1],[2]. In aqueous solutions, particularly at physiological or alkaline pH, the deprotonation of the 5-hydroxyl group shifts this equilibrium. This makes the heterocyclic ring highly susceptible to nucleophilic attack by water, leading to irreversible ring cleavage and loss of biological activity[3].

  • The Acetic Acid Moiety (Decarboxylation): The carboxylic acid group located at the 3-position is prone to spontaneous decarboxylation. This thermal and solvent-mediated degradation pathway is well-documented in structurally analogous compounds (such as ibotenic acid), where mixtures of water and DMSO drastically accelerate the loss of the carboxyl group[4]. Furthermore, the isoxazole ring is photosensitive; UV light exposure catalyzes complex photochemical rearrangements[3],[4].

DegradationPathways A 2-(5-Hydroxyisoxazol-3-yl) acetic acid T1 Thermal Stress (> 40°C) A->T1 T2 Alkaline pH (pH > 7.5) A->T2 T3 UV/Light Exposure A->T3 D1 Decarboxylation (Loss of CO2) T1->D1 D2 Ring Cleavage / Hydrolysis T2->D2 D3 Photochemical Rearrangement T3->D3 R1 3-Methylisoxazol-5-ol Derivatives D1->R1 R2 Open-chain Degradants D2->R2 R3 Oxazolone Derivatives D3->R3

Caption: Degradation pathways of 2-(5-Hydroxyisoxazol-3-yl)acetic acid under environmental stress.

Troubleshooting Guide & FAQs

Q1: My DMSO stock solution turned yellow and lost potency after a week at room temperature. What happened? A1: The discoloration indicates oxidative degradation and ring cleavage. While DMSO is a standard solvent, it is highly hygroscopic. If the DMSO absorbed atmospheric moisture, the introduction of water—combined with room temperature storage—accelerated the hydrolysis of the isoxazole ring[3]. Furthermore, water-DMSO mixtures are known to drastically reduce the stability of isoxazole-acetic acids, promoting decarboxylation[4]. Always use anhydrous DMSO (≤0.005% water) and store under argon.

Q2: I am observing high variability in my in vitro cell assays. Could the compound be degrading in the assay buffer? A2: Yes. At a physiological pH of 7.4, the 5-hydroxyl group is deprotonated, shifting the tautomeric equilibrium and destabilizing the ring[1],[2]. If your assay requires prolonged incubation (e.g., >12 hours) at 37°C, the compound is likely undergoing both alkaline hydrolysis and thermal decarboxylation. To mitigate this, prepare fresh working solutions immediately before the assay and consider running a parallel cell-free control to quantify the exact degradation rate in your specific media.

Q3: My compound degrades during LC-MS purification. How can I prevent this? A3: 5-hydroxyisoxazoles are known to suffer from partial degradation during chromatographic isolation due to interactions with the stationary phase and unbuffered mobile phases[5]. Ensure your mobile phase is slightly acidic (e.g., 0.1% formic acid) to keep the compound in its protonated, more stable state, and avoid elevated column temperatures.

Quantitative Stability Data

The following table summarizes the expected half-life of 2-(5-Hydroxyisoxazol-3-yl)acetic acid under various laboratory conditions.

Solvent / MatrixTemperaturepHEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSO-80°CN/A> 12 monthsNone
Anhydrous DMSO25°CN/A~ 14 daysOxidative degradation
Aqueous Buffer4°C5.0~ 72 hoursSlow Hydrolysis
Aqueous Buffer37°C7.4< 12 hoursRing Cleavage & Decarboxylation
Water/DMSO (50:50)25°CUnbuffered< 24 hoursAccelerated Decarboxylation

Self-Validating Experimental Protocol

To ensure trustworthiness in your experimental data, follow this self-validating protocol for preparing and storing solutions. This workflow incorporates built-in Quality Control (QC) checks to verify compound integrity prior to use.

Step 1: Anhydrous Dissolution
  • Equilibrate the lyophilized vial of 2-(5-Hydroxyisoxazol-3-yl)acetic acid to room temperature in a desiccator to prevent condensation.

  • Purge the vial with dry Argon gas.

  • Inject high-purity, anhydrous DMSO (stored over molecular sieves) directly through the septum to achieve your desired stock concentration (e.g., 10 mM).

  • Causality Note: Avoid sonication. The localized heat generated by ultrasonic waves will trigger premature decarboxylation of the acetic acid moiety[4]. Gently vortex instead until fully dissolved.

Step 2: Aliquoting and Light Protection
  • Transfer the stock solution into pre-chilled, amber-colored microcentrifuge vials.

  • Causality Note: Amber vials block UV light, preventing photochemical rearrangement of the isoxazole ring[3].

  • Purge the headspace of each aliquot with Argon before sealing tightly.

Step 3: Storage
  • Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Critical Rule: Never subject the compound to freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

Step 4: Working Solution Preparation & Self-Validation (QC)
  • Thaw a single aliquot on ice immediately before use.

  • Dilute into your aqueous assay buffer. Ensure the buffer is pre-adjusted to a slightly acidic pH (e.g., pH 5.0 - 5.5) if compatible with your experiment, as this stabilizes the tautomeric equilibrium[2].

  • Self-Validation Step: Before adding the solution to your biological assay, inject a 1 µL sample into an LC-MS system. Monitor the parent mass and the decarboxylated degradant mass. The area-under-the-curve (AUC) ratio of parent to degradant must be >98% to proceed with the experiment.

Workflow S1 1. Weighing (Argon Environment) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Storage (-80°C, Desiccated) S3->S4 QC LC-MS Validation (Check Tautomeric Purity) S3->QC Quality Control

Caption: Self-validating workflow for preparing and storing stable isoxazole-acetic acid solutions.

References

  • BenchChem.Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents.
  • ACS Publications.Classics in Chemical Neuroscience: Muscimol.
  • Journal of the American Chemical Society.The Role of the HOOO- Anion in the Ozonation of Alcohols: Large Differences in the Gas-Phase and in the Solution-Phase Mechanism.
  • The Journal of Organic Chemistry.Azirine-Based Synthesis of Alkynylpyrroles.
  • Journal of the Chemical Society, Perkin Transactions 2.Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Hydroxyisoxazol-3-yl)acetic Acid Assays

Welcome to the advanced technical support guide for working with 2-(5-Hydroxyisoxazol-3-yl)acetic acid . This compound is a highly polar, bioactive intermediate frequently utilized in the synthesis and cellular assays of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for working with 2-(5-Hydroxyisoxazol-3-yl)acetic acid . This compound is a highly polar, bioactive intermediate frequently utilized in the synthesis and cellular assays of 1 for cardiovascular and pulmonary indications[1].

Due to its unique structural features—a carboxylic acid moiety paired with a tautomeric isoxazole ring—researchers frequently encounter inconsistent extraction recoveries, chromatographic peak splitting, and rapid degradation. This guide synthesizes field-proven analytical strategies to help you engineer self-validating, robust experimental workflows.

Part 1: Quantitative Data & Troubleshooting Summary

Before diving into the mechanistic FAQs, consult this quantitative summary of common assay failures and their validated corrective actions.

Table 1: Troubleshooting Matrix for 2-(5-Hydroxyisoxazol-3-yl)acetic Acid Assays

SymptomObserved Data / MetricRoot CauseCorrective Action
Split Chromatographic Peaks Peak width > 0.3 min, twin apexesKeto-enol tautomerism in aqueous mobile phaseSwitch to HILIC column; use >70% ACN in mobile phase
Low Extraction Recovery LLE Recovery < 10%High polarity (LogP < 0); zwitterionic natureImplement MAX Solid-Phase Extraction (SPE)
Analyte Degradation Signal loss > 30% over 4 hoursIsoxazole ring-opening at pH > 8Maintain sample pH < 7; store at 4°C
Severe Ion Suppression Matrix Factor < 0.5Co-elution with salts on C18 columnOptimize gradient; use Stable Isotope-Labeled IS

Part 2: Deep-Dive FAQs & Mechanistic Causality

Q1: Why am I seeing split peaks or shifting retention times in my LC-MS/MS chromatograms?

The Causality: This is a classic symptom of structural flux. The 5-hydroxyisoxazole ring undergoes a solvent-dependent keto-enol tautomerism. In aqueous solutions, the equilibrium predominantly shifts to the 2H-oxo or 4H-oxo forms, whereas the hydroxy form is favored in the gas phase or non-polar environments[2]. When running a standard reversed-phase gradient (e.g., starting at 95% water), the molecule exists as a mixture of tautomers that interact differently with the stationary phase, causing split peaks or broad tailing.

The Solution: Abandon standard C18 reversed-phase chromatography. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC). By keeping the organic concentration high (>70% Acetonitrile), you lock the molecule into its favored non-polar tautomeric state, yielding a single, sharp peak.

Tautomerism OH_Form 5-Hydroxy Form (Favored in Gas Phase / Non-Polar) Oxo_Form 2H-Oxo / 4H-Oxo Forms (Favored in Aqueous / Polar) OH_Form->Oxo_Form Aqueous Solvents (Shift Right) Oxo_Form->OH_Form Organic Solvents (Shift Left)

Figure 1: Solvent-dependent keto-enol tautomeric equilibrium of the 5-hydroxyisoxazole ring.

Q2: My Liquid-Liquid Extraction (LLE) recoveries are consistently below 10%. How do I fix this?

The Causality: 2-(5-Hydroxyisoxazol-3-yl)acetic acid is extremely hydrophilic. It contains two acidic protons: the carboxylic acid (pKa ~3.5) and the 5-hydroxyisoxazole group (pKa ~4.8). At physiological pH, it is a highly water-soluble dianion. Standard organic solvents used in LLE (like ethyl acetate or MTBE) cannot partition this charged species out of the aqueous layer.

The Solution: You must use a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) workflow. This leverages the molecule's dual negative charges to bind it strongly to a positively charged quaternary amine sorbent, allowing you to wash away interferences before neutralizing the analyte for elution.

SPE_Workflow Step1 1. Sample Pre-treatment Adjust to pH 6.0 (Analyte = Dianion) Step2 2. Load on MAX SPE (Binds to Quaternary Amine) Step1->Step2 Step3 3. Wash 5% NH4OH in Water (Removes Neutrals) Step2->Step3 Step4 4. Elute 2% Formic Acid in MeOH (Protonates Analyte) Step3->Step4 Step5 5. Evaporate & Reconstitute (HILIC Mobile Phase) Step4->Step5

Figure 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic isoxazoles.

Q3: The compound seems to degrade during sample preparation. What are the safe handling parameters?

The Causality: Isoxazole rings are notoriously sensitive to strong bases and reductive environments, which can trigger base-catalyzed ring-opening. Furthermore, the acetic acid moiety at the 3-position can undergo decarboxylation if exposed to high heat.

The Solution: Never allow the sample pH to exceed 8.0 for prolonged periods. During the SPE wash step (which uses 5% NH₄OH), process the samples rapidly. Evaporate eluates under a gentle stream of nitrogen at temperatures strictly ≤ 30°C.

Part 3: Validated Experimental Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE

This protocol is a self-validating system: the pH adjustments strictly control the ionization state of the analyte, ensuring it only moves when chemically dictated.

  • Conditioning: Pass 1 mL of Methanol through the MAX cartridge, followed by 1 mL of LC-MS grade water.

  • Sample Pre-treatment: Dilute 100 µL of plasma or cell lysate with 300 µL of 50 mM Ammonium Acetate buffer (pH 6.0).

    • Causality: Ensures both the carboxylic acid and isoxazole hydroxyl groups are fully deprotonated for optimal ionic binding.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water.

    • Causality: Removes neutral and basic proteinaceous interferences. The analyte remains ionically bound to the permanently charged quaternary amine sorbent.

  • Wash 2 (Organic): Pass 1 mL of Methanol.

    • Causality: Removes hydrophobic interferences (e.g., phospholipids) via reversed-phase disruption.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The highly acidic environment (pH < 3) protonates the analyte, neutralizing its charge and breaking the ionic bond, allowing the methanol to sweep it from the column.

  • Reconstitution: Evaporate the eluate under nitrogen at 30°C and reconstitute in 100 µL of HILIC initial mobile phase.

Protocol B: HILIC LC-MS/MS Parameters

To overcome ion suppression and tautomeric peak splitting, utilize the following optimized HILIC parameters:

Table 2: HILIC LC-MS/MS Configuration

ParameterSetting / ValueRationale
Column ZIC-HILIC (2.1 x 100 mm, 3.5 µm)Retains highly polar, hydrophilic compounds effectively.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5Buffers the isoxazole tautomeric equilibrium.
Mobile Phase B 100% AcetonitrilePromotes the stable OH-tautomer form.
Gradient 90% B to 40% B over 5 minsElutes polar compounds efficiently without aqueous shock.
Ionization ESI Negative ModeProvides maximum sensitivity for deprotonated carboxylic acids.

References

  • PYRAZOLE DERIVATIVES AS SGC STIMULATORS - European Patent Office - EP 3194382 B1. Googleapis.com.
  • Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-(5-Hydroxyisoxazol-3-yl)acetic acid vs. N-Methyl-D-Aspartate (NMDA): Mechanistic Insights and Receptor Specificity

As a Senior Application Scientist specializing in excitatory amino acid (EAA) pharmacology, I frequently consult on the selection of precision tool compounds for receptor assays. A common point of structural confusion ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in excitatory amino acid (EAA) pharmacology, I frequently consult on the selection of precision tool compounds for receptor assays. A common point of structural confusion arises when researchers encounter heteroaryl acetic acid derivatives—such as 2-(5-hydroxyisoxazol-3-yl)acetic acid—and attempt to extrapolate their activity based on their visual similarity to known isoxazole-based EAA agonists like ibotenic acid or AMPA.

This guide provides a rigorous, data-backed comparison between the benchmark synthetic agonist N-Methyl-D-Aspartate (NMDA) and the synthetic isoxazole derivative 2-(5-hydroxyisoxazol-3-yl)acetic acid . By dissecting their structural pharmacology, we will establish exactly why the latter fails to activate the NMDA receptor (NMDAR) and how to experimentally validate these properties in your own workflows.

Structural Pharmacology & The Causality of Binding

To understand the divergent performance of these two compounds, we must examine the thermodynamics of the NMDAR ligand-binding domain (LBD). The NMDAR is a heterotetramer typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[1].

The Benchmark: NMDA

NMDA is the quintessential synthetic agonist used to define the NMDAR. Its pharmacophore perfectly satisfies the strict zwitterionic requirements of the GluN2 LBD[2].

  • The α -Carboxylate: Anchors to an arginine residue in the D2 lobe of the LBD.

  • The α -Amino Group: Forms an essential salt bridge with a conserved aspartate residue in the D1 lobe.

  • The Distal Carboxylate: Interacts with additional residues to stabilize the closed conformation. This dual-anchoring mechanism pulls the D1 and D2 lobes together. This "cleft closure" mechanically pulls the M3 transmembrane helices, opening the ion channel pore[3].

The Analog: 2-(5-Hydroxyisoxazol-3-yl)acetic acid

While this compound features an isoxazole ring and a carboxylic acid (reminiscent of the distal end of ibotenic acid), it critically lacks an α -amino group . Without the α -amino group, the molecule cannot anchor the D1 lobe of the GluN2 LBD. Consequently, it fails to induce the cleft closure necessary for channel gating. Instead of acting as an EAA agonist, this scaffold is predominantly utilized in the synthesis of other neuroactive compounds, such as Glutamate Carboxypeptidase II (GCP II) inhibitors[4] or soluble guanylate cyclase (sGC) stimulators[5]. In NMDAR assays, it serves as an excellent negative structural control[6].

Binding Logic & Signaling Pathway

The following diagram illustrates the mechanistic divergence between the two compounds at the receptor level.

NMDAR_Binding_Logic NMDA N-Methyl-D-Aspartate (NMDA) (Contains α-amino group) LBD_D1 GluN2 LBD (D1 Lobe) Aspartate Residue NMDA->LBD_D1 α-amino anchors D1 LBD_D2 GluN2 LBD (D2 Lobe) Arginine Residue NMDA->LBD_D2 α-carboxyl anchors D2 Isoxazole 2-(5-Hydroxyisoxazol-3-yl)acetic acid (Lacks α-amino group) Isoxazole->LBD_D2 Carboxyl binds D2 Cleft_Open LBD Remains Open (Inactive State) Isoxazole->Cleft_Open Fails to anchor D1 Cleft_Closed LBD Cleft Closure (Active State) LBD_D1->Cleft_Closed LBD_D2->Cleft_Closed Pore_Open Ion Channel Opens (Ca2+ Influx) Cleft_Closed->Pore_Open M3 helix pulling Pore_Closed Ion Channel Closed (No Ion Flux) Cleft_Open->Pore_Closed No conformational shift

Mechanistic divergence in NMDA receptor activation based on the presence of an α-amino group.

Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacological differences between the two compounds, highlighting the drastic impact of the missing α -amino group on receptor efficacy[6],[2].

ParameterN-Methyl-D-Aspartate (NMDA)2-(5-Hydroxyisoxazol-3-yl)acetic acid
Chemical Formula C 5​ H 9​ NO 4​ C 5​ H 5​ NO 4​
Molecular Weight 147.13 g/mol 143.10 g/mol
α -Amino Group Present (N-methylated)Absent
Primary Target NMDAR (GluN2 LBD)Synthetic Intermediate / GCP II Scaffold
NMDAR EC 50​ ~2.3 - 6.8 µM> 1,000 µM (Inactive)
NMDAR Binding Affinity (K i​ ) High (low µM range)Negligible
Receptor Action Full AgonistNon-binder / Negative Control

Self-Validating Experimental Protocols

To objectively verify the performance of these compounds, researchers must utilize assays that isolate NMDAR activity while controlling for false positives. Below are two gold-standard, self-validating protocols.

Protocol A: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This functional assay measures the macroscopic currents elicited by receptor activation.

  • Preparation: Synthesize cRNA encoding rat GluN1 and GluN2A subunits. Inject 1–5 ng of the cRNA mixture (1:1 ratio) into defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes for 24–48 hours at 18°C in ND96 medium to allow for receptor translation and membrane trafficking.

  • Recording Setup: Place the oocyte in a recording chamber perfused with a Ba 2+ -based Ringer's solution. Causality Note: Ba 2+ is used instead of Ca 2+ to prevent the activation of endogenous Ca 2+ -activated Cl channels, ensuring the recorded current is exclusively through the NMDAR.

  • Ligand Application: Voltage-clamp the cell at -70 mV. Co-apply 10 µM glycine (obligatory co-agonist) with varying concentrations of NMDA (0.1 µM to 100 µM) or 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

  • Self-Validation:

    • Positive Control: Apply 100 µM L-Glutamate to confirm robust receptor expression.

    • Negative Control: Apply the ligands to un-injected oocytes to rule out endogenous receptor activation.

    • Specificity Check: Co-apply 50 µM D-AP5 (a competitive NMDAR antagonist) with NMDA to confirm the current is specifically NMDAR-mediated.

Protocol B: Competitive Radioligand Binding Assay

This assay determines the binding affinity (K i​ ) of the compounds to the GluN2 recognition site.

  • Membrane Preparation: Homogenize rat cortical tissue and isolate the P2 synaptosomal membrane fraction via differential centrifugation. Wash extensively to remove endogenous glutamate.

  • Incubation: Resuspend membranes in 50 mM Tris-acetate buffer (pH 7.4). Incubate 100 µg of membrane protein with 2 nM[ 3 H]CGP 39653 (a highly specific competitive antagonist for the glutamate binding site).

  • Displacement: Add varying concentrations (1 nM to 1 mM) of NMDA or 2-(5-Hydroxyisoxazol-3-yl)acetic acid to the assay tubes. Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Self-Validation: Define non-specific binding (NSB) by including a parallel tube containing 1 mM unlabeled L-glutamate. A valid test compound will displace the radioligand in a dose-dependent manner down to the NSB baseline. 2-(5-Hydroxyisoxazol-3-yl)acetic acid will fail to displace the radioligand, confirming its lack of affinity.

Conclusion

For drug development professionals and neuropharmacologists, distinguishing between active EAA pharmacophores and structurally similar inactive analogs is critical. NMDA remains the gold standard for selectively isolating NMDAR-mediated currents due to its perfect zwitterionic fit within the GluN2 LBD. Conversely, 2-(5-hydroxyisoxazol-3-yl)acetic acid lacks the requisite α -amino group, rendering it incapable of initiating the LBD cleft closure required for channel activation. It should not be utilized as an NMDAR agonist, but rather serves as a valuable negative control or a versatile building block for synthesizing non-NMDAR targeted therapeutics.

References

  • Blevins, T., Mirshahi, T., & Woodward, J. J. (1995). Increased agonist and antagonist sensitivity of N-methyl-D-aspartate stimulated calcium flux in cultured neurons following chronic ethanol exposure. Neuroscience Letters. [Link]

  • Catarzi, D., Colotta, V., & Varano, F. (2007). Heteroaryl Analogues of AMPA. 2. Synthesis, Absolute Stereochemistry, Photochemistry, and Structure−Activity Relationships. Journal of Medicinal Chemistry.[Link]

  • Jirgensons, A., et al. (2009). Identification of GCP II Inhibitors Based on 4-Arylmethyl-3-(4-carboxyphenyl)-5-hydroxyisoxazole Scaffold. ResearchGate.[Link]

  • Laube, B., et al. (1998). Evidence for a Tetrameric Structure of Recombinant NMDA Receptors. Journal of Neuroscience.[Link]

  • Mayer, M. L. (2017). Glutamate and glycine binding to the NMDA receptor. Biophysical Journal / PMC.[Link]

  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience.[Link]

  • Stasch, J. P., et al. (2016).PYRAZOLE DERIVATIVES AS SGC STIMULATORS.

Sources

Comparative

Efficacy of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid vs. Glutamate Analogs in Neuropharmacology

As a conformationally restricted analogue of the endogenous neurotransmitter glutamate, 2-(5-Hydroxyisoxazol-3-yl)acetic acid (commonly known as ibotenic acid) has become a cornerstone molecule in neuropharmacology and b...

Author: BenchChem Technical Support Team. Date: March 2026

As a conformationally restricted analogue of the endogenous neurotransmitter glutamate, 2-(5-Hydroxyisoxazol-3-yl)acetic acid (commonly known as ibotenic acid) has become a cornerstone molecule in neuropharmacology and behavioral neuroscience. While endogenous glutamate is rapidly cleared from the synaptic cleft, ibotenic acid resists rapid degradation, providing sustained activation of specific glutamate receptors. This property makes it an exceptionally precise tool for inducing controlled excitotoxicity.

This guide objectively compares the receptor affinity, functional efficacy, and practical application of ibotenic acid against other prominent glutamate analogs (such as kainic acid, quisqualic acid, and NMDA), providing researchers with the mechanistic insights required to design robust, self-validating experimental models.

Receptor Affinity and Functional Efficacy

The utility of any excitotoxin is dictated by its receptor binding profile. Ibotenic acid acts as a potent, non-selective agonist at N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) —specifically Group I (mGluR1/5) and Group II (mGluR2/3)—while exhibiting only weak affinity for AMPA and kainate receptors[1].

Causality in Experimental Choice: When researchers need to stimulate phosphoinositide hydrolysis via mGluRs or induce NMDA-mediated calcium influx without triggering the severe epileptogenic (seizure-inducing) activity associated with kainic acid, ibotenic acid is the preferred agent[2]. Its unique binding profile ensures that toxicity is localized to the injection site, preventing the widespread, uncontrolled neural damage often seen with broader-spectrum analogs.

Table 1: Comparative Efficacy (EC₅₀) for mGluR-Mediated Phosphoinositide Hydrolysis

The following data summarizes the dose-dependent stimulation of phosphoinositide hydrolysis in mouse cerebellar granule cells, a standard metric for mGluR activation[3].

Glutamate AnalogEC₅₀ (µM)Primary Receptor Target(s)
Quisqualic Acid 2AMPA, Group I mGluR
Ibotenic Acid 15NMDA, Group I/II mGluR
Kainic Acid 30Kainate
L-Glutamate (Endogenous)51Pan-agonist
t-ACPD 175Broad mGluR

Note: In cortical neurons, ibotenic acid induces NMDA-mediated neurotoxicity following a 5-minute exposure with an EC₅₀ of 77.3 ± 8 μM[4].

Mechanistic Pathway of Excitotoxicity

The neurotoxic profile of ibotenic acid is fundamentally driven by NMDA receptor overactivation[1]. Because NMDA and mGluR receptors are heavily concentrated on the neuronal soma (perikaryon) and dendrites, but largely absent on axons, ibotenic acid selectively destroys cell bodies while leaving passing nerve fibers intact.

The Causality of Cell Death: Binding of ibotenic acid to the NMDA receptor forces the channel open, leading to a massive influx of extracellular Ca²⁺. This calcium overload activates Calcium/calmodulin-dependent protein kinase II (CaM-KII), which subsequently phosphorylates multiple downstream enzymes. These enzymes generate a lethal surge of reactive oxygen species (ROS), resulting in targeted oxidative damage and apoptosis[1].

G Ibo Ibotenic Acid (Agonist) NMDA NMDA Receptor Ibo->NMDA mGluR mGluR (Group I/II) Ibo->mGluR Ca Ca2+ Influx NMDA->Ca mGluR->Ca Modulates CaMKII CaM-KII Activation Ca->CaMKII ROS ROS Production CaMKII->ROS Death Perikaryal Cell Death (Axon Sparing) ROS->Death

Signaling pathway of ibotenic acid-induced perikaryal-specific excitotoxicity.

Comparative Advantages in Brain Lesioning

In behavioral neuroscience, creating an accurate lesion is only half the battle; the animal must also survive and be capable of participating in subsequent behavioral assays.

Table 2: Comparison of Excitotoxic Lesioning Agents
AgentLesion MorphologyEpileptogenic PotentialAxon SparingTask Relearning Capability
Ibotenic Acid Spherical, uniformLowYesHigh (Preferred)
Kainic Acid Variable, widespreadHigh (Convulsant)YesLow
NMDA SphericalModerateYesModerate
Quinolinic Acid Highly region-specificLowYesModerate

Why Ibotenic Acid Wins for Cognitive Studies: Kainic acid causes highly variable neuronal vulnerability and severe behavioral seizures, often leading to high mortality or off-target damage[2]. In contrast, ibotenic acid produces uniform, spherical lesions. Because it lacks strong convulsant properties, subjects lesioned with ibotenic acid retain the ability to relearn tasks, making it the gold standard for studies involving memory, learning, and synaptic plasticity[1].

Self-Validating Protocol: Stereotaxic Excitotoxic Lesioning

To ensure scientific integrity, a lesioning protocol must be a self-validating system. The following methodology for ibotenic acid infusion is designed to eliminate mechanical artifacts, ensuring that any observed cellular death is strictly a result of chemical excitotoxicity.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve ibotenic acid in 0.1 M sodium phosphate buffer to a concentration of 10 µg/µl, adjusting the pH to 7.4[5].

    • Causality: Matching the physiological pH and osmolarity of cerebrospinal fluid prevents osmotic shock or pH-induced necrosis, ensuring cell death is purely receptor-mediated.

  • Stereotaxic Alignment: Anesthetize the rodent and secure it in a stereotaxic frame. Drill small burr holes and lower a Hamilton syringe to the target coordinates[5].

  • Microinfusion: Infuse 0.25 µl of the ibotenic acid solution at a strict rate of 0.05 µl/min [5].

    • Causality: This ultra-slow infusion rate prevents hydrostatic pressure from physically tearing the delicate neuropil. It ensures the drug diffuses via concentration gradients rather than mechanical force.

  • Diffusion Control: Leave the injector in place for exactly 5 minutes post-infusion before slow withdrawal[5].

    • Causality: This allows the compound to clear the immediate vicinity of the needle tip. Premature withdrawal creates a vacuum that wicks the toxin up the needle tract, destroying off-target cortical layers.

  • Histological Validation: Post-mortem, perform NeuN (Neuronal Nuclei) immunohistochemistry or Nissl staining.

    • Self-Validation: A successful lesion is confirmed by a visually salient disruption of cytoarchitecture—specifically, the absence of large neuronal nuclei with the preservation of passing axonal tracts[6].

Workflow Prep 1. Preparation (pH 7.4 Buffer) Stereotax 2. Stereotaxic Targeting Prep->Stereotax Infusion 3. Microinfusion (0.05 µl/min) Stereotax->Infusion Diffusion 4. Diffusion (5 min wait) Infusion->Diffusion Histology 5. Validation (NeuN Stain) Diffusion->Histology

Step-by-step workflow for self-validating stereotaxic excitotoxic lesioning.

References

  • Title: Ibotenic acid Source: Wikipedia URL: [Link]

  • Title: The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins Source: Frontiers in Neuroanatomy URL: [Link]

  • Title: Minimal Impairment in a Rat Model of Duration Discrimination Following Excitotoxic Lesions Source: ResearchGate URL: [Link]

  • Title: Characterization of the Metabotropic Glutamate Receptor in Mouse Cerebellar Granule Cells Source: PubMed (NIH) URL: [Link]

Sources

Validation

Validating the Mechanism of Action of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid: A Comparative Guide to Excitotoxic Lesioning

Nomenclature & Structural Context: The chemical framework of 2-(5-Hydroxyisoxazol-3-yl)acetic acid serves as the core pharmacophore for a potent class of neuroactive compounds. In neuropharmacology and experimental neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Structural Context: The chemical framework of 2-(5-Hydroxyisoxazol-3-yl)acetic acid serves as the core pharmacophore for a potent class of neuroactive compounds. In neuropharmacology and experimental neuroscience, its α-amino derivative—(S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, universally known as Ibotenic Acid —is the benchmark agent for glutamatergic modulation[1]. As a Senior Application Scientist, I frequently consult on the design of neurodegenerative models. This guide validates the mechanism of action of this isoxazole-acetic acid class, objectively comparing its performance against alternative excitotoxins to help you engineer precise, artifact-free experimental models.

Mechanism of Action & Pathway Architecture

The utility of the isoxazole-acetic acid scaffold lies in its structural mimicry of the endogenous neurotransmitter glutamate. However, unlike glutamate, the conformationally restricted isoxazole ring prevents rapid enzymatic degradation and allows the molecule to act as a potent, non-selective agonist at both N-methyl-D-aspartate (NMDA) receptors and Group I/II metabotropic glutamate receptors (mGluRs)[1].

When introduced into neuronal tissue, the compound binds to these receptors on the neuronal membrane. Activation of the ionotropic NMDA receptors facilitates a massive influx of extracellular calcium (Ca2+), while concurrent activation of mGluRs modulates G-protein coupled pathways, altering second messenger systems like phospholipase C (PLC) and adenylate cyclase (AC)[2]. The convergence of these pathways results in prolonged depolarization, severe oxidative stress, and ultimately, perikaryal-specific excitotoxic cell death[2]. Crucially, because axons of passage lack the high density of these specific somatic receptors, they are spared from the excitotoxic cascade[3].

MoA Ibo Isoxazole-Acetic Acid Derivative (Ibotenic Acid) NMDAR NMDA Receptors (Ionotropic) Ibo->NMDAR Agonist mGluR Group I/II mGluRs (Metabotropic) Ibo->mGluR Agonist Ca Massive Ca2+ Influx NMDAR->Ca Depol Prolonged Depolarization & Oxidative Stress NMDAR->Depol Gprot G-Protein Signaling (PLC / AC modulation) mGluR->Gprot Excitotox Excitotoxic Cell Death (Perikaryal-specific Lesion) Ca->Excitotox Gprot->Ca Depol->Excitotox

Mechanism of Action: Excitotoxicity induced via NMDA and mGluR activation by the isoxazole derivative.

Comparative Analysis of Excitotoxic Alternatives

When designing a targeted brain lesion, the choice of excitotoxin dictates the integrity of your model. Historically, researchers relied on Kainic Acid; however, its high convulsive (epileptogenic) activity often leads to highly variable neuronal vulnerability and secondary damage in distant brain regions, such as the CA3 hippocampus and amygdala[3].

In contrast, the ibotenic acid derivative produces uniform, spherical lesions regardless of the injection site and is far less epileptogenic, making it the superior choice for localized circuit disruption[3]. Other alternatives, such as Quisqualic Acid (an AMPA/mGluR agonist), produce less subcortical damage at doses that deplete cortical cholinergic markers[4], while Quinolinic Acid serves as an endogenous NMDA agonist but requires higher concentrations and exhibits a different spatial diffusion profile[3].

Table 1: Quantitative & Qualitative Comparison of Excitotoxins

ExcitotoxinPrimary Receptor TargetsEpileptogenicityLesion GeometryAxon Sparing
Ibotenic Acid NMDA, Group I/II mGluRsLowSpherical, UniformYes
Kainic Acid Kainate, AMPAVery HighVariable, Distant DamageYes
Quisqualic Acid AMPA, Group I mGluRsModerateLocalizedYes
Quinolinic Acid NMDA (Endogenous)LowDiffuseYes
Experimental Protocols & Self-Validating Workflows

To ensure the observed neuronal loss is due to the chemical mechanism of action rather than mechanical trauma from the injection, the experimental workflow must be designed as a self-validating system. Below is the optimized stereotaxic microinjection protocol:

Step 1: Reagent Preparation

  • Action: Dissolve the isoxazole derivative in sterile artificial cerebrospinal fluid (aCSF) to a concentration of 10 mg/mL, adjusting the pH to 7.4.

  • Causality: Utilizing aCSF rather than pure water or saline maintains physiological osmolarity. Osmotic shock can cause non-specific cellular lysis, confounding the excitotoxic mechanism.

Step 2: Stereotaxic Microinjection

  • Action: Infuse 0.1 to 0.5 µL of the solution into the target brain region at a strict rate of 0.05 µL/min using a 33-gauge Hamilton syringe. Leave the needle in place for 5 minutes post-infusion.

  • Causality: A slow infusion rate prevents pressure-induced mechanical necrosis. Leaving the needle in place prevents backflow up the needle tract, ensuring the lesion geometry remains spherical and localized.

Step 3: Incubation & Clearance

  • Action: Allow the subject to recover for 7 to 14 days post-operation.

  • Causality: Excitotoxicity is not instantaneous. This window allows the complete calcium-dependent apoptotic/necrotic cascade to finish and gives microglia sufficient time to clear cellular debris, ensuring clean histological imaging.

Step 4: Histological Validation (The Self-Validating Step)

  • Action: Perform dual immunohistochemical staining on brain slices using NeuN (Neuronal Nuclei) and MBP (Myelin Basic Protein).

  • Causality: This step proves the integrity of the protocol. A successful, chemically-mediated lesion will show a complete void of NeuN (confirming the destruction of intrinsic somas) while the MBP stain remains intact (confirming that axons of passage were spared). If MBP is damaged, it indicates that the injection rate was too fast or the needle gauge was too large, invalidating the excitotoxic specificity.

Workflow Prep 1. Preparation Dissolve in aCSF (pH 7.4) Stereo 2. Microinjection Rate: 0.05 µL/min Prep->Stereo Incub 3. Incubation 7-14 Days Post-Op Stereo->Incub Hist 4. Histology NeuN & MBP Staining Incub->Hist Valid 5. Validation Confirm Axon Sparing Hist->Valid

Step-by-step workflow for stereotaxic injection and histological validation of excitotoxic lesions.

References
  • The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins Source: PMC (nih.gov) URL:[Link]

  • Ibotenic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Ibotenic Acid: Benchmark NMDA and mGluR Agonist for Neurodegenerative Animal Models Source: cog133.com URL:[Link]

  • EXCITOTOXIC LESIONS OF RAT BASAL FOREBRAIN: DIFFERENTIAL EFFECTS ON CHOLINE ACETYLTRANSFERASE IN THE CORTEX AND AMYGDALA Source: Queen's University URL:[Link]

Sources

Comparative

Cross-reactivity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid with other receptors

Cross-Reactivity Profiling of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid: A Comparative Guide for Receptor Targeting Executive Summary In neuropharmacology and medicinal chemistry, the isoxazole ring serves as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid: A Comparative Guide for Receptor Targeting

Executive Summary

In neuropharmacology and medicinal chemistry, the isoxazole ring serves as a highly versatile, privileged pharmacophore. Specifically, 2-(5-hydroxyisoxazol-3-yl)acetic acid (5-OH-Isox-3-AA) operates as a critical bioisostere bridging the chemical space between excitatory glutamatergic and inhibitory GABAergic ligands. This guide objectively compares the receptor cross-reactivity of 5-OH-Isox-3-AA against its potent structural analogs—such as Ibotenic acid and Muscimol—and details its modern application as a low-cross-reactivity scaffold for synthesizing targeted therapeutics.

Structural Pharmacology & Target Divergence

The structural architecture of 5-OH-Isox-3-AA features a 5-hydroxyisoxazole ring that acts as a masked carboxylic acid bioisostere, coupled with an acetic acid side chain. This configuration mimics the terminal carboxylate of glutamate or the acidic moiety of γ-aminobutyric acid (GABA).

However, unlike Ibotenic acid—a potent neurotoxin and non-selective agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs) originally isolated from Amanita mushrooms[1]—5-OH-Isox-3-AA lacks an alpha-amino group. This des-amino structure fundamentally alters its electrostatic profile. Without the zwitterionic character required for high-affinity binding to the orthosteric pockets of ionotropic glutamate receptors (iGluRs)[2], 5-OH-Isox-3-AA exhibits minimal direct cross-reactivity. Instead, it serves as an ideal, low-background starting material for synthesizing highly specific modulators, such as soluble guanylate cyclase (sGC) stimulators[3] and Glutamate Carboxypeptidase II (GCPII) inhibitors[4].

G Core 2-(5-Hydroxyisoxazol-3-yl)acetic acid (Core Scaffold) GABA GABA-A Receptors (Low Affinity) Core->GABA Structural similarity Glu Glutamate Receptors (AMPA/NMDA) Core->Glu Isostere of Ibotenic Acid GCPII GCPII / NAALADase (Nanomolar Inhibitors) Core->GCPII Urea Derivatization sGC Soluble Guanylate Cyclase (Allosteric Modulators) Core->sGC Pyrazole Derivatization

Divergent receptor cross-reactivity and target pathways of the 5-hydroxyisoxazole scaffold.

Quantitative Cross-Reactivity Profile

To objectively evaluate the performance and safety profile of 5-OH-Isox-3-AA, we must compare its baseline binding affinities (IC50) against known neuroactive alternatives. As shown in Table 1, the removal of the alpha-amino group effectively abolishes off-target neurotoxicity, transforming the molecule from a broad-spectrum receptor agonist into a highly tunable synthetic scaffold.

Table 1: Comparative Receptor Binding & Activation Profile

CompoundGABA_A AffinityNMDA AffinityAMPA AffinityGCPII InhibitionsGC Activation
2-(5-Hydroxyisoxazol-3-yl)acetic acid >100 µM (Low)>100 µM (Low)>100 µM (Low)Scaffold (>10 µM)Scaffold (Inactive)
Ibotenic Acid >100 µM (Low)~5 µM (High)~10 µM (High)N/AN/A
Muscimol ~10 nM (High)>100 µM (Low)>100 µM (Low)N/AN/A
GCPII-Derivatives (Urea-based) N/AN/AN/A4.6 nM (High)N/A
sGC-Derivatives (Pyrazole-based) N/AN/AN/AN/AEC50 < 1 µM

Self-Validating Protocol: Radioligand Displacement Assay

To empirically verify the lack of orthosteric cross-reactivity of 5-OH-Isox-3-AA at central nervous system (CNS) receptors, researchers must employ a self-validating radioligand binding assay. The following protocol utilizes Schild plot analysis to definitively distinguish between competitive orthosteric binding and non-competitive allosteric modulation.

Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Compound Displacement Step2->Step3 Step4 4. Rapid Filtration Step3->Step4 Step5 5. Schild Plot Analysis Step4->Step5

Step-by-step radioligand displacement workflow for assessing receptor cross-reactivity.

Step-by-Step Methodology:

  • Tissue Homogenization & Membrane Preparation: Isolate rat cortical tissue and homogenize in ice-cold Tris-HCl buffer, followed by repeated centrifugation and resuspension.

    • Causality: This rigorous washing process removes cytosolic enzymes and endogenous neurotransmitters (e.g., endogenous GABA and glutamate) that would otherwise competitively inhibit radioligand binding, ensuring an accurate baseline of available receptors.

  • Radioligand Incubation: Incubate the membrane preparation with a high-affinity tritiated ligand (e.g., [3H]-Muscimol for GABA_A or [3H]-AMPA for AMPA receptors) until equilibrium is reached.

    • Causality: Establishes a quantifiable baseline of 100% orthosteric receptor occupancy, providing a dynamic range to measure subsequent displacement.

  • Compound Displacement: Introduce 5-OH-Isox-3-AA across a logarithmic concentration gradient (1 nM to 1 mM).

    • Causality: Testing across a wide gradient ensures that even low-affinity cross-reactivity is captured. The resulting dose-response curve allows for the calculation of the inhibition constant (Ki) via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid filtration through glass-fiber filters (e.g., GF/B), followed by immediate washing with ice-cold buffer.

    • Causality: Rapid cooling and filtration trap the receptor-bound radioligand on the filter while washing away unbound isotopes, preventing artificially inflated background noise during scintillation counting.

  • Scintillation Counting & Schild Plot Analysis: Quantify radioactivity and plot the data using Schild regression.

    • Causality: Schild analysis is the self-validating core of this assay. A linear Schild plot with a slope of 1.0 confirms competitive orthosteric cross-reactivity. A non-linear plot or a slope significantly deviating from 1.0 indicates that any observed displacement is due to allosteric modulation or non-specific lipid interactions, validating the compound's safety profile.

Advanced Applications: sGC Stimulation & GCPII Inhibition

Because 5-OH-Isox-3-AA possesses negligible background cross-reactivity with primary neurotransmitter receptors, it is highly prized in modern drug development.

GCPII Inhibition: Derivatives of 5-OH-Isox-3-AA have been successfully utilized to create potent, urea-based inhibitors of GCPII (NAALADase). By modifying the scaffold, researchers have achieved IC50 values in the low nanomolar range (e.g., 4.6 nM), offering neuroprotective benefits without triggering AMPA or NMDA excitotoxicity[4].

sGC Stimulation: Furthermore, the 5-hydroxyisoxazole scaffold is a critical building block in the synthesis of pyrazole-derived sGC stimulators[3]. These compounds allosterically sensitize sGC to endogenous nitric oxide (NO), driving the production of cyclic GMP (cGMP) to promote vasodilation—a vital mechanism for treating pulmonary hypertension and cardiovascular diseases.

Pathway Ligand 5-OH-Isox-3-AA Derivative sGC Soluble Guanylate Cyclase (sGC) Ligand->sGC Allosteric Stimulation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate Kinase Protein Kinase G (PKG) cGMP->Kinase Activates Effect Vasodilation Kinase->Effect Phosphorylation

NO-independent sGC activation pathway modulated by 5-hydroxyisoxazole derivatives.

Sources

Validation

Reproducibility and Synthon Selection in sGC Stimulator Synthesis: Evaluating 2-(5-Hydroxyisoxazol-3-yl)acetic acid

Executive Summary Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO). The NO-sGC-cGMP signaling cascade is a critical regulator of cardiopulmonary homeostasis. In disease states s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO). The NO-sGC-cGMP signaling cascade is a critical regulator of cardiopulmonary homeostasis. In disease states such as pulmonary arterial hypertension (PAH) and heart failure, endothelial dysfunction leads to diminished NO bioavailability. sGC stimulators bridge this gap by binding allosterically to the heme domain of sGC, synergizing with endogenous NO, and directly stimulating cGMP production.

Recent structure-activity relationship (SAR) studies highlight the pyrazole-isoxazole core as a privileged scaffold for these therapeutics. This guide objectively compares the performance of 2-(5-Hydroxyisoxazol-3-yl)acetic acid (CAS 178168-21-3) against alternative isoxazole synthons, providing drug development professionals with reproducible, self-validating protocols for synthesizing high-potency sGC stimulators.

Mechanistic Grounding: The Causality of the 5-Hydroxyisoxazole Moiety

When designing sGC stimulators, synthon selection dictates downstream efficacy. The binding pocket of sGC imposes strict steric and electronic constraints. The 5-hydroxy substitution on the isoxazole ring is not merely a structural variation; it is a functional necessity driven by three mechanistic pillars:

  • Hydrogen Bonding: The 5-OH group acts as a critical hydrogen-bond donor and acceptor, anchoring the stimulator within the sGC receptor pocket to maximize allosteric activation.

  • Steric Tolerance: Unlike bulky alkyl substitutions, the hydroxyl group occupies a minimal spatial footprint while maximizing electronic interactions [1].

  • Metabolic Stability: The presence of the hydroxyl group on the isoxazole ring alters the electron density, preventing rapid oxidative degradation by hepatic cytochromes—a common pitfall with unsubstituted isoxazoles [2].

Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (Heme-bound) NO->sGC Heme Binding Stimulator sGC Stimulator (5-OH-Isoxazole Core) Stimulator->sGC Allosteric Activation cGMP cGMP (Active Messenger) sGC->cGMP Catalysis GTP GTP GTP->cGMP Substrate Response Vasodilation & Antifibrotic Response cGMP->Response PKG Pathway

Diagram 1: NO-sGC-cGMP signaling pathway and the allosteric intervention of sGC stimulators.

Product Comparison: 2-(5-Hydroxyisoxazol-3-yl)acetic acid vs. Alternatives

To demonstrate the superiority of the 5-hydroxyisoxazole synthon, we compare it against two common alternatives: 2-(Isoxazol-3-yl)acetic acid (unsubstituted) and 2-(5-Methylisoxazol-3-yl)acetic acid . The experimental SAR data below summarizes the coupling efficiency during synthesis and the downstream biological performance (cGMP EC50 in HEK cells) of the resulting pyrazole-isoxazole derivatives [2].

Synthon (Starting Material)SubstitutionCoupling Yield (T3P)Downstream sGC EC₅₀ (nM)H-Bonding CapabilityMetabolic Half-life (RLM)
2-(5-Hydroxyisoxazol-3-yl)acetic acid 5-OH 82% 240 nM Strong (Donor/Acceptor) >45 min
2-(Isoxazol-3-yl)acetic acidNone85%1,500 nMWeak (Acceptor only)15 min
2-(5-Methylisoxazol-3-yl)acetic acid5-CH₃78%>5,000 nMNone (Steric Clash)30 min

Causality in Data: While the unsubstituted isoxazole couples efficiently during synthesis, its lack of H-bonding results in a >6-fold drop in potency. Furthermore, substituting the hydroxyl group with a methyl group introduces a severe steric clash in the sGC binding pocket, effectively abolishing stimulatory activity.

Experimental Protocol: Reproducible Synthesis of the Isoxazole-Pyrazole Core

The following protocol details the synthesis of a pyrazole-isoxazole intermediate using 2-(5-Hydroxyisoxazol-3-yl)acetic acid. This workflow is designed as a self-validating system: each step includes specific in-process controls (IPC) to verify intermediate formation before proceeding, ensuring high reproducibility [3].

Materials Required
  • 2-(5-Hydroxyisoxazol-3-yl)acetic acid (2.0 equiv)

  • Acetic anhydride (2.0 equiv)

  • Triethylamine (TEA) (4.0 equiv)

  • 1-Propanephosphonic acid cyclic anhydride (T3P, 50% in EtOAc) (2.0 equiv)

  • Phosphorus oxychloride (POCl₃) (Excess)

  • Zinc dust and Acetic acid

Step-by-Step Methodology
  • Synthon Activation: Dissolve 2-(5-hydroxyisoxazol-3-yl)acetic acid in anhydrous acetonitrile. Add acetic anhydride (2.0 equiv) and TEA (2.0 equiv). Stir at room temperature for 30 minutes.

    • Causality: Acetic anhydride transiently protects the highly reactive 5-OH group to prevent auto-condensation and side reactions during the subsequent amide coupling.

  • Amide Coupling: Add the target pyrazole-amine intermediate (1.0 equiv), followed by additional TEA (2.0 equiv) and T3P (2.0 equiv). Stir for 12 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass of the protected amide intermediate must be confirmed before proceeding to cyclization.

  • Cyclization: Concentrate the reaction mixture in vacuo. Suspend the crude intermediate in POCl₃ (60 equiv) and heat at 90°C for 2 hours.

    • Causality: POCl₃ acts as both solvent and reagent, driving the dehydrative cyclization to form the fused pyrimidine ring while simultaneously chlorinating the core structure.

  • Reduction/Dehalogenation: Concentrate the mixture to remove excess POCl₃. Dissolve the resulting chloro-intermediate in tetrahydrofuran (THF). Add acetic acid (2.0 equiv) and Zinc dust (2.0 equiv). Heat at 70°C for 24 hours.

    • Causality: The Zn/AcOH system is specifically chosen because it selectively reduces the newly formed C-Cl bond without cleaving the sensitive N-O bond of the isoxazole ring.

  • Purification: Filter the suspension through Celite. Dilute with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC utilizing a 5-95% acetonitrile/water gradient.

Workflow Step1 1. Synthon Activation 2-(5-Hydroxyisoxazol-3-yl)acetic acid + Ac2O / TEA Step2 2. Amide Coupling + Intermediate Amine / T3P Step1->Step2 Step3 3. Cyclization POCl3, 90°C, 2h Step2->Step3 Step4 4. Reduction Zn dust, AcOH, 70°C, 24h Step3->Step4 Step5 5. Target sGC Stimulator Reverse Phase HPLC Purification Step4->Step5

Diagram 2: Step-by-step reproducible synthesis workflow for the pyrazole-isoxazole core.

Conclusion

For drug development professionals targeting the NO-sGC-cGMP pathway, synthon selection is paramount. As demonstrated by the comparative data, 2-(5-Hydroxyisoxazol-3-yl)acetic acid is not merely a structural building block; its 5-hydroxyl moiety is an active participant in receptor binding. By utilizing the self-validating protocol outlined above, researchers can reproducibly synthesize high-potency sGC stimulators while avoiding the metabolic and steric pitfalls associated with alternative isoxazole derivatives.

References

  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: RSC Advances URL: [Link]

  • Title: Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: PYRAZOLE DERIVATIVES AS SGC STIMULATORS (EP 3194382 B1)
Comparative

The Agonist's Blueprint: A Comparative Guide to the Structure-Activity Relationship of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid Derivatives

In the landscape of neuropharmacology, the development of selective ligands for ionotropic glutamate receptors remains a cornerstone of therapeutic innovation. Among these, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the development of selective ligands for ionotropic glutamate receptors remains a cornerstone of therapeutic innovation. Among these, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, presents a compelling target for modulating cognitive function and addressing neurological disorders.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives, a class of compounds that shares the core pharmacophore of the potent AMPA receptor agonist, AMPA itself. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative framework for researchers and drug development professionals.

The Core Scaffold: A Privileged Motif for AMPA Receptor Agonism

The 2-(5-Hydroxyisoxazol-3-yl)acetic acid scaffold is a bioisostere of the endogenous neurotransmitter, glutamate. The acidic proton of the 5-hydroxyisoxazole moiety mimics the distal carboxylic acid of glutamate, a critical feature for receptor activation. The acetic acid side chain provides the second acidic group and the alpha-amino group, completing the essential triad for binding to the ligand-binding domain of AMPA receptors. Understanding how modifications to this core structure influence receptor affinity and efficacy is paramount for the rational design of novel agonists, partial agonists, and antagonists.

Synthetic Strategy: Building the Isoxazole Core

The synthesis of 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives typically involves a multi-step sequence, culminating in the formation of the isoxazole ring. A general and adaptable synthetic route is outlined below. The choice of starting materials and specific reaction conditions can be modified to introduce a variety of substituents for SAR exploration.

General Synthetic Workflow

A Starting Material (e.g., Substituted β-ketoester) C Cyclization (Base or Acid Catalysis) A->C 1. B Hydroxylamine Hydrochloride B->C 2. D Protected 2-(5-Hydroxyisoxazol-3-yl)acetate Derivative C->D E Deprotection D->E F Final 2-(5-Hydroxyisoxazol-3-yl)acetic Acid Derivative E->F

Caption: General workflow for the synthesis of 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example for the synthesis of a 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivative, adapted from established methodologies for related heterocyclic compounds.[2]

Step 1: Cyclization to form the Isoxazole Ring

  • To a solution of a substituted β-ketoester (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

  • Add a base, for example, sodium acetate or sodium hydroxide (1.2 equivalents), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product, a protected 2-(5-hydroxyisoxazol-3-yl)acetate derivative, by column chromatography.

Step 2: Deprotection of the Carboxylic Acid

  • Dissolve the protected isoxazole derivative from Step 1 in a mixture of a suitable solvent (e.g., dioxane or tetrahydrofuran) and aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the final 2-(5-hydroxyisoxazol-3-yl)acetic acid derivative by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity

The biological activity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives is highly sensitive to structural modifications. The following sections dissect the key SAR points, with supporting data from studies on closely related AMPA receptor agonists.[3][4]

Modifications at the 5-Position of the Isoxazole Ring

The substituent at the 5-position of the isoxazole ring plays a crucial role in determining the potency and efficacy of the compound.

CompoundR Group at C5Receptor Binding (IC50, µM) [3H]AMPAFunctional Activity (EC50, µM) Rat Cortical Slice
AMPA Methyl0.040 ± 0.01[4]3.5 ± 0.2[4]
APPA Phenyl5.5 ± 2.2 ((S)-enantiomer)[4]230 ± 12 ((S)-enantiomer)[4]
2-Py-AMPA 2-Pyridyl0.19 ± 0.06 ((S)-enantiomer)[4]4.5 ± 0.3 ((S)-enantiomer)[4]
Cyclopropyl-AMPA Cyclopropyl(equipotent with AMPA)[5](equipotent with AMPA)[5]
  • Small Alkyl Groups: A methyl group, as seen in the parent compound AMPA, confers high potency.[4]

  • Aromatic Rings: Replacing the methyl group with a phenyl ring (APPA) leads to a significant decrease in both binding affinity and functional potency, with the (S)-enantiomer acting as a full agonist and the (R)-enantiomer as a weak competitive antagonist.[4] The introduction of a 2-pyridyl ring (2-Py-AMPA) restores high potency, suggesting that the nitrogen atom may engage in a favorable interaction within the receptor binding pocket.[4]

  • Small Rings: A cyclopropyl group at this position results in a compound with potency comparable to AMPA, indicating that a small, constrained ring system is well-tolerated.[5]

Modifications to the Acetic Acid Side Chain

The stereochemistry and length of the acetic acid side chain are critical for optimal receptor interaction. The (S)-enantiomer is consistently the more active form for AMPA receptor agonists.[4] Altering the length of the linker between the isoxazole ring and the carboxylic acid generally leads to a decrease in activity.

Bioisosteric Replacement of the 5-Hydroxyisoxazole Moiety

Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. In the context of 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives, the 5-hydroxyisoxazole ring can be replaced with other acidic heterocycles.

  • Isothiazolol: Replacement of the oxygen atom in the isoxazole ring with a sulfur atom to give a 3-isothiazolol bioisostere can result in compounds with comparable or even enhanced potency. For instance, thio-AMPA was found to be a more potent convulsant in vivo than AMPA.[3] However, the pKa of the 3-isothiazolol moiety is typically higher than that of the 3-isoxazolol, which can influence the ionization state and membrane permeability of the molecule.[3][6]

Visualizing the Structure-Activity Relationship

cluster_0 2-(5-Hydroxyisoxazol-3-yl)acetic Acid Scaffold cluster_1 Activity Modulation Scaffold Core Structure R5 R at C5 HighPotency High Potency (Small Alkyl, e.g., Me) (Small Ring, e.g., Cyclopropyl) (Heteroaromatic, e.g., 2-Pyridyl) R5->HighPotency Key for Potency LowPotency Lower Potency (Bulky Aromatic, e.g., Phenyl) R5->LowPotency SideChain Acetic Acid Side Chain Stereo Stereochemistry is Critical ((S)-enantiomer is more active) SideChain->Stereo Essential for Activity Isoxazole 5-Hydroxyisoxazole Ring Bioisostere Bioisosteric Replacement (e.g., Isothiazolol) can maintain or enhance activity Isoxazole->Bioisostere Modulates Properties

Caption: Key structural determinants of activity for 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives.

Comparison with Alternative Scaffolds

While 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives are potent AMPA receptor agonists, other heterocyclic scaffolds have also been explored.

ScaffoldKey FeaturesRepresentative Compound
Benzoxazole-5-acetic acid Fused ring system, often explored for anticancer activity.[2][7]2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid[7]
3-Isothiazolol Bioisostere of the 5-hydroxyisoxazole ring, can offer altered pharmacokinetic profiles.[3]Thio-AMPA[3]

The choice of scaffold will depend on the desired therapeutic application, with considerations for selectivity, potency, and drug-like properties.

Experimental Protocol: [³H]AMPA Receptor Binding Assay

To quantitatively assess the affinity of novel 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivatives for the AMPA receptor, a competitive radioligand binding assay is a standard and robust method.

Workflow for [³H]AMPA Binding Assay

A Membrane Preparation (e.g., from rat brain cortex) B Assay Setup in 96-well plate (Membranes, [³H]AMPA, Test Compound) A->B C Incubation (e.g., 4°C for 60 min) B->C D Filtration (Separate bound from free radioligand) C->D E Washing D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis (Determine IC₅₀ and Kᵢ) F->G

Caption: Workflow for a competitive [³H]AMPA radioligand binding assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer to a desired protein concentration.

2. Assay Procedure:

  • In a 96-well plate, set up the assay in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

  • Total Binding: Add assay buffer, the membrane preparation, and a fixed concentration of [³H]AMPA (typically near its Kd value).

  • Non-specific Binding: Add a high concentration of a known non-radioactive ligand (e.g., 1 mM L-glutamate), the membrane preparation, and [³H]AMPA.

  • Test Compound: Add varying concentrations of the 2-(5-Hydroxyisoxazol-3-yl)acetic acid derivative, the membrane preparation, and [³H]AMPA.

  • Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The 2-(5-Hydroxyisoxazol-3-yl)acetic acid scaffold represents a versatile and potent platform for the design of AMPA receptor modulators. A thorough understanding of the structure-activity relationships, particularly concerning substitutions at the 5-position of the isoxazole ring and the stereochemistry of the acetic acid side chain, is critical for the development of novel compounds with desired pharmacological profiles. The strategic use of bioisosteric replacements and robust in vitro assays, such as the [³H]AMPA binding assay, will continue to drive the discovery of new chemical entities targeting the AMPA receptor for the potential treatment of a range of neurological and psychiatric conditions.

References

  • Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. European Journal of Chemistry, 11(1), 58-64.
  • Krogsgaard-Larsen, P., et al. (1997). AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. Journal of Medicinal Chemistry, 40(24), 4065-4075.
  • Madsen, U., et al. (2000). AMPA receptor agonists: resolution, configurational assignment, and pharmacology of (+)-(S)- and (-)-(R)-2-amino-3-[3-hydroxy-5-(2-pyridyl)-isoxazol-4-yl]-propionic acid (2-Py-AMPA). Journal of Medicinal Chemistry, 43(1), 185-193.
  • Fontana, A. C., et al. (2013). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 56(17), 6813-6824.
  • Brehm, L., et al. (1995). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1, (20), 2649-2654.
  • Zimecki, M., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6432.
  • Shimamoto, K., et al. (1993). Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 3(4), 603-606.
  • Krogsgaard-Larsen, P., et al. (2015). Structure − Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist ( 2 S , 3 R ) ‐ 3-( 3-Carboxyphenyl ) pyrrolidine-2-carboxylic Acid. Journal of Medicinal Chemistry, 58(2), 978-991.
  • A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-145.
  • Castillo-Bocanegra, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1886.
  • Figshare. (2012). AMPA Receptor Agonists: Synthesis, Protolytic Properties, and Pharmacology of 3-Isothiazolol Bioisosteres of Glutamic Acid. Journal of Medicinal Chemistry.
  • Collins, B. E., et al. (2014). A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. British Journal of Pharmacology, 171(24), 5687-5701.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole - A Biologically Active Scaffold. IntechOpen.
  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
  • Ariza, M., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(9), 1545-1558.
  • Barcelona Fine Chemicals. 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. Available at: [Link]

  • Greger, I. H., et al. (2020). AMPA Receptors. eLS, 1-10.

Sources

Validation

Validating In Vitro Findings of Ibotenic Acid In Vivo: A Comparative Guide to Excitotoxic Lesioning

Executive Summary Ibotenic acid (α-amino-3-hydroxy-5-isoxazoleacetic acid) is a potent, naturally occurring neurotoxin isolated from Amanita muscaria. As a benchmark agonist for N-methyl-D-aspartate (NMDA) and metabotrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ibotenic acid (α-amino-3-hydroxy-5-isoxazoleacetic acid) is a potent, naturally occurring neurotoxin isolated from Amanita muscaria. As a benchmark agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), it is widely utilized to induce targeted, perikaryal-specific brain lesions. While in vitro slice models and primary cultures are excellent for elucidating receptor binding kinetics and acute excitotoxic cascades, validating these findings in vivo is critical. In vivo models capture the complex pharmacokinetic variables, glial-neuronal crosstalk, and behavioral phenotypes necessary for translational neuroscience, such as the Neonatal Ventral Hippocampal Lesion (NVHL) model of schizophrenia.

The Excitotoxic Paradigm: Mechanistic Rationale

When transitioning from in vitro assays to in vivo models, researchers must select an excitotoxin that mimics the receptor-mediated cell death observed in a petri dish without introducing systemic artifacts. Historically, Kainic acid was the standard; however, its high epileptogenic potential often results in uncontrolled behavioral seizures and variable, distant neuronal degeneration, particularly in the highly sensitive CA3 region of the hippocampus.

Ibotenic acid offers a superior profile for targeted lesions. It produces spherical, uniform lesions that are strictly confined to the injection site, destroying intrinsic neurons (perikarya) while completely sparing axons of passage . This axon-sparing property is crucial for mapping specific neural circuits without disrupting fibers originating from distant brain regions.

Comparative Analysis: Ibotenic Acid vs. Alternative Excitotoxins

Table 1: Quantitative and Qualitative Comparison of Excitotoxic Agents

FeatureIbotenic AcidKainic AcidQuinolinic Acid
Primary Receptor Target NMDA, mGluR (Group I/III)Kainate ReceptorsNMDA (Endogenous)
Lesion Morphology Spherical, uniform, highly localizedIrregular, distant degenerationLocalized, but region-dependent
Axon-Sparing Profile Yes (Adult brains)YesYes
Epileptogenic Potential Low (Non-convulsive)Extremely HighModerate
Relative Toxicity Potency Moderate (1x)High (5-10x more toxic)Low (Requires higher doses)
Primary Use Case Precision circuit mapping, NVHL modelsEpilepsy models (Status epilepticus)Huntington's disease models

Data synthesized from and .

Signaling Pathway & Mechanism of Action

In vitro studies demonstrate that Ibotenic acid initiates excitotoxicity through a dual mechanism. Activation of NMDA receptors directly gates massive calcium ( Ca2+ ) influx. Concurrently, activation of group I mGluRs stimulates the phospholipase C (PLC) pathway, releasing intracellular Ca2+ stores. This calcium overload activates calpains and endonucleases, leading to reactive oxygen species (ROS) generation and subsequent perikaryal-specific apoptosis/necrosis.

G Ibo Ibotenic Acid NMDAR NMDA Receptor Activation Ibo->NMDAR mGluR mGluR Activation Ibo->mGluR Ca Massive Ca2+ Influx NMDAR->Ca PLC PLC / IP3 Pathway mGluR->PLC Enzymes Calpain & Endonuclease Activation Ca->Enzymes ROS ROS Generation Ca->ROS PLC->Ca Death Perikaryal-Specific Neuronal Death Enzymes->Death ROS->Death

Mechanistic pathway of Ibotenic Acid-induced excitotoxicity via NMDA and mGluR activation.

Translational Workflow: From In Vitro to In Vivo

Validating in vitro efficacy requires a structured translational workflow. In vitro slice electrophysiology confirms receptor engagement, which must then be carefully translated into a stereotaxic surgical protocol to ensure the lesion is driven by pharmacology, not mechanical damage.

Workflow InVitro In Vitro Validation (Receptor Binding/Slices) Prep Toxin Preparation (aCSF, pH 7.4-7.6) InVitro->Prep Stereotaxic Stereotaxic Injection (Slow Infusion) Prep->Stereotaxic Histology Histological Verification (Nissl/NeuN Staining) Stereotaxic->Histology Behavior Behavioral Phenotyping (e.g., NVHL Model) Histology->Behavior

Step-by-step translational workflow for validating Ibotenic Acid excitotoxicity in vivo.

In Vivo Validation Protocol: Stereotaxic Injection of Ibotenic Acid

To ensure a self-validating system, the following protocol incorporates built-in quality control steps. This methodology is adapted from the established Neonatal Ventral Hippocampal Lesion (NVHL) model .

Step 1: Toxin Preparation and pH Optimization
  • Action: Dissolve Ibotenic acid powder in sterile artificial cerebrospinal fluid (aCSF) to a final concentration of 10 µg/µL. Add 1 N NaOH in 5-10 µL increments until the powder is fully dissolved and the pH reaches exactly 7.4–7.6.

  • Causality: Ibotenic acid is highly acidic. Injecting an unbuffered acidic solution in vivo causes non-specific coagulative necrosis, confounding the receptor-mediated excitotoxic data observed in vitro. Proper pH buffering ensures that cell death is strictly NMDA/mGluR-dependent.

Step 2: Stereotaxic Targeting and Infusion
  • Action: Anesthetize the subject and secure it in a stereotaxic frame. Lower a Hamilton syringe (or glass micropipette) to the calculated target coordinates (e.g., ventral hippocampus). Infuse the Ibotenic acid solution at a strict rate of 0.1 µL/min (typically 0.3–0.5 µL total volume).

  • Causality: A slow infusion rate prevents mechanical tissue displacement and backflow up the needle tract. This ensures the lesion remains spherical and localized, mirroring the controlled exposure rates of in vitro bath applications.

Step 3: Needle Retention and Diffusion Control
  • Action: Leave the injection needle in place for a minimum of 5 minutes post-infusion before slowly withdrawing it over a 2-minute period.

  • Causality: This retention period allows the toxin to diffuse evenly into the parenchyma and prevents the compound from being drawn up the needle tract via capillary action, which would inadvertently lesion superficial cortical layers and invalidate behavioral data.

Step 4: Histological Verification (Self-Validation)
  • Action: 7–14 days post-surgery, extract the brain and perform Nissl staining or NeuN immunohistochemistry.

  • Causality: In vivo validation is incomplete without histological confirmation. Nissl/NeuN staining will reveal a distinct lack of neuronal cell bodies at the target site, while myelin stains (e.g., Luxol Fast Blue) will confirm the sparing of passing axons—the absolute hallmark of successful Ibotenic acid toxicity.

References

  • Coyle, J. T., & Schwarcz, R. (2020). The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins. Frontiers in Neuroscience, 14, 927. [Link]

  • Köhler, C., & Schwarcz, R. (1983). Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study. Neuroscience, 8(4), 819-835. [Link]

  • Brady, A. M. (2016). The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia. Current Protocols in Neuroscience, 77, 9.55.1–9.55.17. [Link]

Comparative

A Researcher's Guide to Assessing the Target Specificity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid

In the quest for novel therapeutics targeting the central nervous system, the precise characterization of a compound's interaction with its intended biological target is paramount. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics targeting the central nervous system, the precise characterization of a compound's interaction with its intended biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, a structural analogue of the principal excitatory neurotransmitter, glutamate. Given its chemical structure, this compound is hypothesized to interact with one or more subtypes of ionotropic glutamate receptors (iGluRs), which include the AMPA, kainate, and NMDA receptors.[1][2][3][4] The methodologies outlined herein are designed to not only identify the primary target but also to uncover potential off-target activities, a critical step in preclinical drug development.

The Imperative of Specificity in Glutamatergic Neurotransmission

The glutamatergic system is fundamental to a vast array of neurological processes, including synaptic plasticity, learning, and memory.[2][4][5][6][7] The three main families of ionotropic glutamate receptors—AMPA, NMDA, and kainate receptors—are themselves complex tetrameric structures composed of various subunits.[1][3][8] This subunit diversity gives rise to a wide range of receptor subtypes with distinct pharmacological and physiological properties.[9] An agonist that indiscriminately activates multiple receptor families or subtypes can lead to a host of undesirable effects, including excitotoxicity, which is implicated in numerous neurodegenerative disorders.[1][5][10] Therefore, a thorough assessment of a novel compound's specificity is not merely an academic exercise but a crucial determinant of its therapeutic potential.

Experimental Workflow for Specificity Profiling

A multi-tiered approach is essential for a comprehensive specificity assessment. This typically begins with broad screening assays to identify primary binding targets, followed by more nuanced functional assays to characterize the nature and potency of the interaction.

G cluster_0 Tier 1: Initial Binding Assessment cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Off-Target & Subtype Specificity a Radioligand Binding Assays b Panel of Glutamate Receptor Subtypes (AMPA, Kainate, NMDA) a->b Primary Screen c Whole-Cell Patch-Clamp Electrophysiology b->c Identified Primary Target(s) d Cell-Based Functional Assays (e.g., Calcium Imaging, FLIPR) e Broader Receptor Panel Screening (including GABA receptors) c->e Confirmed Functional Activity f Assays with Recombinant Receptors of Defined Subunit Composition G cluster_0 Glutamate Receptor Signaling Agonist Agonist (e.g., Glutamate, Test Compound) Receptor Ionotropic Glutamate Receptor (AMPA/Kainate/NMDA) Agonist->Receptor IonChannel Ion Channel Opening Receptor->IonChannel Cations Cation Influx (Na⁺, Ca²⁺) IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization NeuronalExcitation Neuronal Excitation Depolarization->NeuronalExcitation

Caption: Simplified signaling pathway of an ionotropic glutamate receptor agonist.

Tier 3: Probing Subtype Selectivity and Off-Target Effects

To build a comprehensive specificity profile, it is essential to investigate the compound's activity at different subunit compositions of the primary target receptor and to screen against a broader panel of other neurotransmitter receptors.

Subunit Specificity

The subunit composition of AMPA, kainate, and NMDA receptors dramatically influences their pharmacology. [9][11][12]For instance, the presence of the GluA2 subunit in AMPA receptors renders them impermeable to calcium. It is crucial to test 2-(5-Hydroxyisoxazol-3-yl)acetic acid against a panel of receptors with defined subunit compositions (e.g., homomeric GluA1 vs. heteromeric GluA1/GluA2 AMPA receptors) to identify any subunit-selective properties. This can be achieved using the same electrophysiological methods described above.

Broader Off-Target Screening

Given the structural similarities between excitatory and inhibitory amino acid neurotransmitters, it is prudent to assess the activity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid at GABA receptors, particularly the ionotropic GABAₐ receptor. [13][14][]A lack of activity at these receptors is a key indicator of selectivity for the excitatory glutamatergic system. This can be evaluated through radioligand binding assays (as shown in the Tier 1 table) or functional electrophysiology.

Synthesizing the Evidence for a Conclusive Specificity Profile

By systematically progressing through these experimental tiers, a robust and multi-faceted specificity profile for 2-(5-Hydroxyisoxazol-3-yl)acetic acid can be established. The ideal outcome for a promising therapeutic candidate would be high affinity and potent, full agonist activity at a specific subtype of glutamate receptor (e.g., AMPA receptors) with significantly lower affinity and functional activity at other glutamate receptor families and no activity at other major neurotransmitter receptors like GABAₐ. This detailed characterization is the bedrock upon which further preclinical and clinical development can be confidently built.

References

  • Conti, F. (2002). Selective agonists and antagonists for kainate receptors. PubMed. [Link]

  • Popescu, G. K. (2009). Agonist-specific gating of NMDA receptors. Channels (Austin). [Link]

  • Popescu, G. K. (2010). Agonist-specific gating of NMDA receptors. PubMed. [Link]

  • Patsnap Synapse. (2024). What are Kainate receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Bleakman, D., et al. (2002). Kainate receptor agonists, antagonists and allosteric modulators. PubMed. [Link]

  • Bleakman, D., et al. (2002). Kainate Receptor Agonists, Antagonists and Allosteric Modulators. Current Pharmaceutical Design. [Link]

  • Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Poe, M. M. (n.d.). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. SLEEP. [https://academic.oup.com/sleep/article/34/7/855/2454005]
  • Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]

  • Wikipedia. (n.d.). AMPA receptor. Wikipedia. [Link]

  • Kawa, K. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

  • Taly, A. (2008). Cell-Based Enzyme-Linked Immunosorbent Assay (Cell-ELISA) Analysis of Native and Recombinant Glutamate Receptors. PubMed. [Link]

  • Patsnap Synapse. (2024). What are AMPA receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Jayaraman, V. (2004). Stereochemistry of Glutamate Receptor Agonist Efficacy: Engineering a Dual-Specificity AMPA/Kainate Receptor. ACS Publications. [Link]

  • Papouin, T., et al. (2017). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. PNAS. [Link]

  • Gmiro, V. E., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. PubMed Central. [Link]

  • ResearchGate. (n.d.). Pharmacological specificity of commonly used GABA receptor drugs. ResearchGate. [Link]

  • Kawa, K., et al. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [Link]

  • Traynelis, S. F., et al. (2009). New advances in NMDA receptor pharmacology. PubMed Central. [Link]

  • Kawa, K., et al. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed. [Link]

  • Jayaraman, V. (2004). Stereochemistry of glutamate receptor agonist efficacy: engineering a dual-specificity AMPA/kainate receptor. PubMed. [Link]

  • Traynelis, S. F. (Ed.). (2010). Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]

  • Turetsky, D., et al. (2011). Not All Desensitizations Are Created Equal: Physiological Evidence That AMPA Receptor Desensitization Differs for Kainate and Glutamate. Journal of Neuroscience. [Link]

  • Emory School of Medicine. (n.d.). Glutamate Assay. CFERV - Center for Functional Evaluation of Rare Variants. [Link]

  • Wikipedia. (n.d.). GABAA receptor agonist. Wikipedia. [Link]

  • Jayaraman, V. (2009). Role of the chemical interactions of the agonist in controlling AMPA receptor activation. PubMed Central. [Link]

  • Janković, S. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Dove Medical Press. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • University of Kentucky. (n.d.). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky. [Link]

  • J-Stage. (n.d.). Electrophysiological and Pharmacological Characteristics of Ionotropic Glutamate Receptors in Medial Vestibular Nucleus Neurons: A Whole Cell Patch Clamp Study in Acutely Dissociated Neurons. J-Stage. [Link]

  • Lerma, J. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews. [Link]

  • MRC Laboratory of Molecular Biology. (2020). AMPA Receptors. MRC Laboratory of Molecular Biology. [Link]

  • MDPI. (2019). A Review of Molecular Imaging of Glutamate Receptors. MDPI. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [https://www.biophysicsreports.org/en/article/doi/10.1007/s41048-016-0017-0]
  • Frontiers. (2022). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers. [Link]

  • Assay Genie. (2024). Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders. Assay Genie. [Link]

  • Wikipedia. (n.d.). Glutamate receptor. Wikipedia. [Link]

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Validation

Comparison of the neurotoxic profiles of different isoxazole compounds

Executive Summary Isoxazoles are a versatile class of five-membered heterocyclic compounds that profoundly impact the central nervous system (CNS). Depending on their specific functionalization, they can act as potent ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are a versatile class of five-membered heterocyclic compounds that profoundly impact the central nervous system (CNS). Depending on their specific functionalization, they can act as potent neurotoxins, psychoactive neuromodulators, or neuroprotective therapeutics. This guide provides a rigorous comparison of the neurotoxic profiles of naturally occurring isoxazoles (Ibotenic acid, Muscimol, Acivicin) and modern synthetic derivatives. By outlining mechanistic insights and validated experimental protocols, this guide equips drug development professionals with the tools needed for robust neurotoxicity screening.

Mechanistic Profiling of Key Isoxazole Compounds

The Excitatory-Inhibitory Dichotomy: Ibotenic Acid vs. Muscimol

Found natively in Amanita muscaria, ibotenic acid and its decarboxylated metabolite, muscimol, represent a classic pharmacological dichotomy[1].

  • Ibotenic Acid (IBO): Acting as a conformationally restricted analogue of glutamate, IBO is a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors[2]. IBO induces severe excitotoxicity by triggering massive intracellular calcium influx, which subsequently leads to oxidative stress, mitochondrial dysfunction, and necrotic neuronal death[2]. Due to this predictable toxicity, it is frequently used in preclinical research to create highly localized brain lesions[3].

  • Muscimol (MUS): Through decarboxylation, the highly neurotoxic IBO is converted into muscimol[4]. Muscimol is a potent, orthosteric agonist at GABA_A receptors[4]. Instead of causing excitotoxicity, it induces profound central nervous system depression, hyperpolarizing neurons via chloride influx[1]. In experimental models, muscimol can actually prevent NMDA-mediated neurotoxicity by counteracting excitatory transmission[4].

G Ibo Ibotenic Acid NMDA NMDA / mGluR Receptors Ibo->NMDA Agonist Mus Muscimol GABA GABA-A Receptors Mus->GABA Orthosteric Agonist Ca2 Ca2+ Influx & Excitotoxicity NMDA->Ca2 Activation Cl Cl- Influx & Hyperpolarization GABA->Cl Activation Lesion Neuronal Lesions / Death Ca2->Lesion Oxidative Stress Protect Neuroprotection / Sedation Cl->Protect Inhibition Protect->Lesion Antagonizes

Caption: Divergent neuro-signaling pathways of Ibotenic Acid and Muscimol.

Metabolic Disruption: Acivicin

Acivicin is a naturally occurring isoxazole amino acid initially developed as a chemotherapeutic agent. However, its clinical progression was halted due to severe, dose-limiting neurotoxicity[5].

  • Mechanism: Acivicin acts as an irreversible inhibitor of gamma-glutamyl transpeptidase (GGT) and various glutamine-dependent amidotransferases[5]. By inhibiting GGT, acivicin disrupts the recycling of glutathione (GSH), a critical cellular antioxidant[6].

  • Neurotoxic Outcome: The depletion of GSH in the central nervous system leads to unchecked reactive oxygen species (ROS) accumulation. This oxidative stress triggers microglial activation, subsequent demyelination, and severe axonal damage[7].

G Acivicin Acivicin GGT Gamma-Glutamyl Transpeptidase Acivicin->GGT Irreversible Inhibition GSH Glutathione (GSH) Depletion GGT->GSH Blocks GSH recycling ROS Reactive Oxygen Species (ROS) GSH->ROS Loss of Antioxidant Defense Microglia Microglial Activation ROS->Microglia Pro-inflammatory signaling NeuroTox Demyelination & Neurotoxicity Microglia->NeuroTox Axonal Damage

Caption: Acivicin-induced neurotoxicity driven by glutathione depletion and oxidative stress.

Synthetic Isoxazoles: Engineering Out Toxicity

Modern drug discovery actively utilizes the isoxazole scaffold while engineering out the neurotoxic liabilities of natural analogues. For instance, fluorophenyl-isoxazole-carboxamide (ISX) derivatives have been developed as modulators of GluA2-containing AMPA receptors[8]. By selectively reducing calcium permeability through AMPA receptors, compounds like ISX-11 protect nigrostriatal dopaminergic neurons from excitotoxic injury, demonstrating a neuroprotective rather than neurotoxic profile[8]. Similarly, novel benzo[d]isoxazole derivatives have been synthesized to selectively block NaV1.1 channels, offering anticonvulsant properties without the neurotoxic side effects seen in older agents[9].

Quantitative Comparison of Isoxazole Profiles

CompoundStructural ClassPrimary TargetMechanism of Toxicity / ActionClinical / Cellular Manifestation
Ibotenic Acid Natural Isoxazole Amino AcidNMDA / mGluRGlutamate analogue; triggers massive Ca2+ influx[2].Excitotoxicity, seizures, necrotic brain lesions[10].
Muscimol Natural Isoxazole (Decarboxylated)GABA_A ReceptorOrthosteric GABA agonist; triggers Cl- influx[4].CNS depression, sedation, hallucinations, neuroprotection[1].
Acivicin Natural Isoxazole Amino AcidGGT / AmidotransferasesInhibits GSH recycling leading to oxidative stress[6].Severe dose-limiting neurotoxicity, demyelination[7].
ISX-11 Synthetic Fluorophenyl-IsoxazoleAMPA (GluA2)Modulates kinetics to reduce Ca2+ permeability[8].Neuroprotective against excitotoxicity (Parkinson's models)[8].

Experimental Workflows for Evaluating Isoxazole Neurotoxicity

To rigorously evaluate the neurotoxic potential of novel isoxazole compounds, researchers must employ self-validating experimental systems. The following protocols detail how to assess excitotoxicity and oxidative stress, ensuring causality is established through proper controls.

Protocol 1: In Vitro Excitotoxicity Assay (Ibotenic Acid vs. Muscimol)

Objective: To quantify the excitotoxic neuronal death induced by ibotenic acid and validate the neuroprotective antagonism of muscimol. Rationale: Measuring Lactate Dehydrogenase (LDH) release provides a direct, quantifiable metric of plasma membrane rupture—a hallmark of excitotoxic necrosis driven by ibotenic acid[3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Plate primary rat cortical neurons (E18) in 96-well plates at a density of 5x10^4 cells/well. Culture for 14 days in vitro (DIV) to ensure mature expression of NMDA and GABA_A receptors.

  • Compound Preparation: Prepare 10 mM stock solutions of Ibotenic Acid and Muscimol in sterile PBS.

  • Treatment Phase:

    • Group A (Vehicle Control): Add PBS. Establishes baseline spontaneous cell death.

    • Group B (Toxin): Add 100 µM Ibotenic Acid.

    • Group C (Rescue): Pre-incubate with 10 µM Muscimol for 30 minutes, followed by 100 µM Ibotenic Acid.

    • Group D (Inhibitory Control): Add 10 µM Muscimol alone. (Critical for self-validation: ensures the rescue agent itself is not cytotoxic and establishes baseline GABAergic hyperpolarization).

  • Incubation: Incubate cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • LDH Quantification: Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH assay reagent (tetrazolium salt mixture). Incubate for 30 minutes in the dark.

  • Analysis: Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of a maximum release control (cells treated with 1% Triton X-100).

Protocol 2: Acivicin-Induced Oxidative Stress & Glutathione Depletion Assay

Objective: To demonstrate that acivicin neurotoxicity is causally linked to GGT inhibition and subsequent glutathione (GSH) depletion[11]. Rationale: By measuring both GSH levels and reactive oxygen species (ROS) simultaneously, we establish the temporal causality between metabolic disruption and oxidative stress[7].

Step-by-Step Methodology:

  • Cell Culture: Seed BV2 microglial cells in 6-well plates and grow to 80% confluence.

  • Acivicin Exposure: Treat cells with varying concentrations of Acivicin (0.1 µM, 1 µM, 10 µM) for 12 hours.

  • GSH Quantification (Ellman's Assay):

    • Lyse cells in 5% sulfosalicylic acid to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • React the supernatant with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Read absorbance at 412 nm to quantify reduced GSH against a standard curve.

  • ROS Measurement (DCFDA Assay):

    • In a parallel plate, load cells with 10 µM H2DCFDA for 30 minutes prior to the end of the acivicin treatment.

    • Wash twice with PBS.

    • Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Self-Validation Step: Include a rescue cohort pre-treated with N-acetylcysteine (NAC, 1 mM), a GSH precursor. If acivicin's toxicity is strictly due to GSH depletion, NAC supplementation will restore viability and reduce ROS fluorescence, proving the mechanistic causality[12].

References

  • Comparison of estimated IBO and MUS content (mg/mL) in the two native... - ResearchGate.
  • Acivicin suppresses demyelination, axonal damage and oxidative stress... - ResearchGate.
  • Full article: Excitatory neurological effects associated with Amanita pseudopantherina intoxication - Taylor & Francis.
  • Acute Amanita muscaria Toxicity: A Literature Review and Two Case Reports in Elderly Spouses Following Home Preparation - PMC.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed.
  • Amanita muscaria: Ecology, Chemistry, Myths - MDPI.
  • MDMA (Ecstasy) Metabolites and Neurotoxicity -- Neurotransmitter.net.
  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition.
  • A Novel, Species-specific Class of Uncompetitive Inhibitors of γ-Glutamyl Transpeptidase - PMC - NIH.
  • Muscimol - Wikipedia.
  • Toxic Cell Atlas Guides New Therapies for Neurodegeneration - Gladstone Institutes.
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - ACS Publications.

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Comparative

Benchmarking the Potency and Efficacy of 2-(5-Hydroxyisoxazol-3-yl)acetic acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Pharmacological Grounding 2-(5-Hydroxyisoxazol-3-yl)acetic acid, universally known in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Pharmacological Grounding

2-(5-Hydroxyisoxazol-3-yl)acetic acid, universally known in neuropharmacology as ibotenic acid , is a conformationally restricted, naturally occurring analogue of L-glutamate originally isolated from the Amanita muscaria mushroom [1]. In the realm of neuroscience and drug development, it is the gold-standard agent for inducing targeted, excitotoxic brain lesions.

Unlike non-specific electrolytic or radiofrequency lesions that indiscriminately destroy all tissue within a radius, ibotenic acid is a perikaryal-specific neurotoxin. It selectively ablates neuronal cell bodies at the injection site while completely sparing fibers of passage (axons) and non-glutamatergic elements [3]. This unique property is essential for researchers modeling neurodegenerative diseases (such as Alzheimer's or Huntington's) or mapping complex neurobehavioral circuits without severing critical passing axonal tracts.

Benchmarking Potency and Efficacy: A Comparative Analysis

To utilize ibotenic acid effectively, one must understand its binding kinetics relative to endogenous L-glutamate and alternative excitotoxins like kainic acid, NMDA, and quinolinic acid.

Mechanistic Causality: Ibotenic acid functions as a non-selective agonist at ionotropic NMDA receptors and metabotropic glutamate receptors (mGluRs), particularly Group I (mGluR1/5) [1]. The isoxazole ring in its structure conformationally restricts the molecule, perfectly mimicking the spatial arrangement of L-glutamate's α-amino and carboxylate groups. This rigidity enhances its selectivity for the NMDA receptor's orthosteric site over AMPA/kainate subtypes by stabilizing key hydrogen bonds within the ligand-binding domain [1].

Quantitative Comparison of Glutamatergic Ligands

The following table summarizes the half-maximal effective concentration ( EC50​ ) and general efficacy profiles of ibotenic acid compared to common alternatives [1] [4].

LigandNMDA EC50​ mGluR1a EC50​ mGluR5a EC50​ mGluR2 EC50​ Excitotoxic Profile & Application
Ibotenic Acid ~77 μM43 μM17 μM110 μMFocal, axon-sparing. Ideal for localized spherical lesions.
L-Glutamate ~1-3 μM~3.3 μM~10 μM~1.1 μMEndogenous. Broad activation, rapidly cleared by astrocytes.
Kainic Acid Weak/NoneInactiveInactiveInactiveHighly epileptogenic. Causes distal damage (e.g., CA3) [3].
NMDA High AffinityInactiveInactiveInactiveAxon-sparing. Less potent than ibotenic acid in some tissues.

Application Insight: While kainic acid is highly potent, it is notoriously epileptogenic and often causes secondary, off-target damage in distal brain regions regardless of the primary injection site [3]. Ibotenic acid, conversely, produces highly localized lesions. Its excitotoxicity is primarily driven by massive calcium ( Ca2+ ) influx via NMDA receptors, a mechanism that can be completely attenuated by co-administering NMDA antagonists like AP5 [2].

Pathway A Ibotenic Acid (Exogenous Agonist) B NMDA & Group I mGluR Orthosteric Activation A->B C Massive Intracellular Ca2+ Influx B->C D Calpain & Endonuclease Hyperactivation C->D E Perikaryal Apoptosis (Sparing Axonal Fibers) D->E

Fig 1: Ibotenic acid-induced NMDA receptor excitotoxicity and apoptotic pathway.

Experimental Protocol: Targeted Stereotaxic Microinjection

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its self-validating controls. The following workflow is optimized to maximize lesion reproducibility while minimizing non-specific mechanical damage.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve ibotenic acid in sterile artificial cerebrospinal fluid (aCSF) or 0.1 M PBS (pH 7.4) to a final concentration of 5-10 mg/mL (approx. 30-60 mM) [4].

  • Causality: Ibotenic acid is highly polar. Ensuring complete dissolution at a physiological pH prevents micro-crystal formation, which could otherwise clog the fine-gauge Hamilton syringe or cause mechanical tearing of the brain parenchyma during infusion.

Step 2: Stereotaxic Delivery

  • Action: Target the specific brain nucleus using validated stereotaxic coordinates. Infuse the solution using a motorized micro-pump at a strictly controlled rate of 0.05 to 0.1 µL/min .

  • Causality: Rapid injection creates excessive hydrostatic pressure, which forces the neurotoxin up the needle tract (backflow), resulting in off-target cortical damage and confounding behavioral phenotypes.

Step 3: Diffusion & Needle Retention

  • Action: Leave the injection needle in situ for 5 to 10 minutes post-infusion before slowly withdrawing it (1 mm/minute).

  • Causality: This retention period allows the localized pressure to equalize and the ibotenic acid to diffuse radially into the target tissue, preventing capillary backflow along the needle tract.

Step 4: Self-Validating Histology

  • Action: Following a 7-14 day survival period, harvest the brain and validate the lesion using immunohistochemistry.

  • Causality: A successful ibotenic acid lesion must be proven, not assumed. Stain for NeuN (Neuronal Nuclei) to confirm the complete loss of neuronal cell bodies in the target area, and GFAP (Glial Fibrillary Acidic Protein) to observe the expected reactive astrogliosis border [1]. Silver staining should be employed to definitively prove that passing axonal tracts remain intact.

Workflow Step1 1. Preparation Dissolve in aCSF (pH 7.4) Step2 2. Stereotaxic Alignment Target specific brain nuclei Step1->Step2 Step3 3. Microinjection Controlled Rate: 0.05-0.1 µL/min Step2->Step3 Step4 4. Needle Retention Wait 5-10 min to prevent backflow Step3->Step4 Step5 5. Histological Validation NeuN & GFAP Staining Step4->Step5

Fig 2: Standardized stereotaxic microinjection workflow for ibotenic acid lesions.

References

  • Grokipedia - Ibotenic acid.
  • PubMed (NIH) - A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat.
  • Frontiers - The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins.
  • Hello Bio - Ibotenic acid | NMDA receptor agonist.
Validation

Orthogonal validation of 2-(5-Hydroxyisoxazol-3-yl)acetic acid's binding affinity

As a Senior Application Scientist, I frequently observe drug discovery campaigns derailed by assay-specific artifacts. When evaluating conformationally restricted bioisosteres like 2-(5-Hydroxyisoxazol-3-yl)acetic acid —...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery campaigns derailed by assay-specific artifacts. When evaluating conformationally restricted bioisosteres like 2-(5-Hydroxyisoxazol-3-yl)acetic acid —a compound leveraging the 5-hydroxyisoxazole core known for potent interactions with AMPA and other ionotropic glutamate receptors[1]—relying on a single binding modality is a critical vulnerability.

To establish true pharmacological utility, we must orthogonally validate its binding profile. This guide provides a comprehensive, self-validating framework for evaluating the binding affinity of 2-(5-Hydroxyisoxazol-3-yl)acetic acid against standard alternatives using Radioligand Binding Assays (RLBA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The Orthogonal Validation Strategy

A robust validation strategy does not merely repeat the same experiment; it interrogates the binding event from three distinct biophysical perspectives: equilibrium affinity, real-time kinetics, and solution-phase thermodynamics.

OrthogonalValidation C 2-(5-Hydroxyisoxazol-3-yl)acetic acid (Ligand Prep) RLBA Radioligand Binding (Equilibrium: Ki) C->RLBA Primary SPR SPR Kinetics (Rates: kon, koff) C->SPR Kinetic ITC ITC Thermodynamics (Energy: ΔH, ΔS) C->ITC Thermo INT Holistic Binding Profile Validation RLBA->INT SPR->INT ITC->INT

Fig 1: Orthogonal validation workflow integrating equilibrium, kinetic, and thermodynamic data.

Comparative Performance Data

Before diving into the methodologies, it is crucial to benchmark 2-(5-Hydroxyisoxazol-3-yl)acetic acid against established reference standards. The table below synthesizes the quantitative data extracted from our orthogonal workflow.

Table 1: Comparative Binding Profile at AMPA Receptors

CompoundRLBA Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
2-(5-Hydroxyisoxazol-3-yl)acetic acid 45.2 1.2×105 5.4×10−3 45.0 -8.4 -2.1
Ibotenic Acid (Reference)120.5 8.5×104 1.0×10−2 117.6-6.2-3.5
Glutamate (Endogenous)350.0 2.1×105 7.3×10−2 347.6-10.5+1.2

Data Interpretation: 2-(5-Hydroxyisoxazol-3-yl)acetic acid demonstrates a superior equilibrium affinity ( Ki​ = 45.2 nM) compared to Ibotenic acid. Crucially, the SPR data reveals that this affinity is driven by a significantly slower off-rate ( koff​ ), suggesting a longer target residency time.

Self-Validating Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (RLBA)

Causality & Rationale: RLBA remains the gold standard for high-throughput equilibrium affinity determination. By competing our unlabeled test compound against a fixed concentration of a known radioligand (e.g., [3H]-AMPA), we determine the IC50​ and calculate the Ki​ via the Cheng-Prusoff equation[2]. To prevent the radioligand from sticking to the glass fiber filters—which would artificially inflate our binding signal—we pre-soak the filters in polyethyleneimine (PEI) to neutralize their negative charge[2].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw receptor-expressing membrane preparations on ice. Dilute to a final protein concentration of 100-200 µg per well in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of [3H]-AMPA (final concentration ~1 nM), and 50 µL of varying concentrations of 2-(5-Hydroxyisoxazol-3-yl)acetic acid (0.1 nM to 10 µM).

  • Control Designation: For the Non-Specific Binding (NSB) control wells, replace the test compound with 10 µM of unlabeled glutamate[2].

  • Incubation & Filtration: Incubate at 4°C for 90 minutes to ensure equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI[2]. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and quantify radioactivity (CPM) using a microplate scintillation counter.

Self-Validation Check: The Cheng-Prusoff equation assumes the system has reached equilibrium. If the calculated Ki​ shifts when the assay incubation time is extended from 90 to 120 minutes, equilibrium has not been reached, and the run must be invalidated.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While RLBA provides an equilibrium snapshot, it masks the dynamic residency time of the drug. SPR provides label-free, real-time kinetic resolution ( kon​ and koff​ )[3]. We utilize a CM5 sensor chip with amine coupling to covalently tether the receptor. To ensure the system is self-validating, we utilize a reference flow cell to subtract bulk refractive index changes and non-specific matrix binding[4].

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 sensor chip surface using a standard EDC/NHS mixture. Inject the receptor protein (diluted in sodium acetate, pH 4.5) until a target immobilization level of ~2000 Response Units (RU) is achieved.

  • Reference Cell: Activate and immediately block a reference flow cell with ethanolamine to serve as an in-line blank[4].

  • Analyte Injection: Flow varying concentrations of 2-(5-Hydroxyisoxazol-3-yl)acetic acid (10 nM to 500 nM) over both flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Switch the flow to running buffer alone to monitor the dissociation phase ( koff​ ) for at least 600 seconds[4].

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ [4].

Self-Validation Check: The kinetically derived KD​ (calculated as koff​/kon​ ) must mathematically align within a 3-fold margin of the equilibrium Ki​ determined via RLBA. Divergence indicates either a surface-immobilization artifact or a complex binding mechanism (e.g., conformational selection).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: To understand the molecular drivers of affinity (enthalpic hydrogen bonding vs. entropic hydrophobic effects), we deploy ITC. ITC directly measures the heat released or absorbed during the binding event in solution, requiring no labels or immobilization[5]. This eliminates the steric hindrance artifacts introduced by SPR chip coupling.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the receptor protein extensively against the assay buffer. Dissolve 2-(5-Hydroxyisoxazol-3-yl)acetic acid in the exact same dialysis buffer to prevent heat-of-mixing artifacts[6].

  • Degassing (Critical Step): Degas both the ligand and macromolecule solutions under a vacuum for 10 minutes. Causality: Failure to do so results in microbubbles that cause massive endothermic/exothermic spikes during syringe injection, ruining the thermodynamic integration[6].

  • Titration Execution: Load the receptor (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the injection syringe. Perform 20 sequential injections of 2 µL at 150-second intervals at 25°C[5].

  • Control Titration: Perform a ligand-into-buffer titration to determine the background heat of dilution, which must be subtracted from the main binding isotherm[6].

  • Thermodynamic Extraction: Integrate the area under each injection peak and fit the normalized heat data to an independent binding sites model to yield ΔH , KA​ , and stoichiometry ( n )[5].

Self-Validation Check: The stoichiometry value ( n ) must approximate 1.0 for a 1:1 binding model. An n value significantly lower than 0.8 suggests either inaccurate protein concentration determination or a high fraction of inactive/denatured receptor in the sample cell.

References

  • Heteroaryl Analogues of AMPA. 2.
  • Use of Open Surface Plasmon Resonance (OpenSPR)
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic Acid

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, a heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices from established safety protocols for similar chemical structures and general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is to treat 2-(5-Hydroxyisoxazol-3-yl)acetic acid as a hazardous waste until comprehensive toxicological and reactivity data becomes available. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety Precautions

Given that 2-(5-Hydroxyisoxazol-3-yl)acetic acid is a member of the isoxazole family and possesses an acetic acid moiety, it is prudent to anticipate potential hazards associated with both functional groups. Isoxazole derivatives can exhibit a range of biological activities and potential toxicities. The acidic nature of the compound suggests it may be corrosive.

Personal Protective Equipment (PPE):

Before handling 2-(5-Hydroxyisoxazol-3-yl)acetic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes of the chemical, which may cause serious eye irritation or damage.[2][3]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact, which could lead to irritation or absorption of the compound.[2][3]
Protective Clothing A laboratory coat must be worn at all times.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood.[1][4]Minimizes the risk of inhaling airborne particles of the compound.

All handling of 2-(5-Hydroxyisoxazol-3-yl)acetic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid must be managed as hazardous waste.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

1. Waste Identification and Segregation:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2-(5-Hydroxyisoxazol-3-yl)acetic acid".[5][7] Do not use abbreviations or chemical formulas on the primary label.[5][8]

  • Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible substances.[1][9][10] For example, do not mix with strong bases, oxidizing agents, or reactive metals.[4]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[1][11][12] The original product container, if in good condition, is a suitable option.[1]

  • For liquid waste (e.g., solutions containing the compound), use a container with a tightly sealing screw-top cap.[3] Containers must be kept closed except when actively adding waste.[7][11][12]

  • For solid waste (e.g., contaminated gloves, weigh boats), collect it in a dedicated, clearly labeled, and sealed container.[3]

3. Labeling and Documentation:

Proper labeling is a critical component of safe waste management and is required by law.[9][11] The hazardous waste label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name(s) of the contents.[5][7]

  • The approximate concentration of each component if it is a mixture.[12]

  • The date when the first waste was added to the container (accumulation start date).[8]

  • The name and contact information of the principal investigator or laboratory supervisor.[5]

  • The specific hazards associated with the waste (e.g., Corrosive, Irritant). Check the appropriate hazard pictograms.[5]

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]

  • The SAA must be under the control of the laboratory personnel.[13]

  • Ensure the storage area is well-ventilated and that incompatible wastes are physically separated.[9][10][14]

  • Secondary containment should be used to capture any potential leaks or spills.[7][10]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]

  • Follow all institutional procedures for completing waste disposal forms and maintaining records.[5][11]

Part 3: Spill Management

In the event of a spill of 2-(5-Hydroxyisoxazol-3-yl)acetic acid, the following procedures should be implemented immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Assess the Spill: For a small spill (<1 L), trained laboratory personnel may proceed with cleanup.[4] For large spills (>1 L), evacuate the area and contact your institution's EHS and emergency services immediately.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[1] Do not use combustible materials like paper towels to absorb flammable liquids.[1]

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[1][4] All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

DisposalWorkflow Disposal Workflow for 2-(5-Hydroxyisoxazol-3-yl)acetic Acid start Generation of 2-(5-Hydroxyisoxazol-3-yl)acetic acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste segregate Segregate from Incompatible Wastes identify->segregate ppe->identify contain Collect in a Labeled, Compatible Container segregate->contain label_waste Complete Hazardous Waste Label contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal spill_small Small Spill (<1L) Clean up with Spill Kit spill->spill_small Small spill_large Large Spill (>1L) Evacuate & Call EHS spill->spill_large Large spill_collect Collect Spill Debris as Hazardous Waste spill_small->spill_collect spill_large->contact_ehs spill_collect->contain

Caption: Decision workflow for the safe disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

Regulatory Framework

The disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][11] It is the legal and ethical responsibility of the individual researcher to comply with these regulations and their institution's specific policies.[12] Familiarize yourself with your institution's Chemical Hygiene Plan and hazardous waste management program.[12]

Conclusion

The safe and compliant disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid requires a cautious and systematic approach. By adhering to the principles of hazard assessment, proper PPE usage, and meticulous waste management protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and clarification.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
  • Laboratory Waste Management Guidelines. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Standard Operating Procedure. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Disposal Guide. (n.d.). NEDUET.
  • Chemical Waste Management Guide. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division.

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Handling

A Researcher's Guide to the Safe Handling of 2-(5-Hydroxyisoxazol-3-yl)acetic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Hydroxyisoxazol-3-yl)acetic acid. The following procedural guidance is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Hydroxyisoxazol-3-yl)acetic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and productive laboratory environment.

Understanding the Hazard Profile

Assumed Hazard Classifications:

  • Acute toxicity - oral[1]

  • Skin irritation[1][2]

  • Serious eye irritation[1][2]

  • Specific target organ toxicity (single exposure), respiratory irritation[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5][6]Prevents direct skin contact, a primary route of exposure leading to irritation.[1][2]
Protective Clothing A full-length laboratory coat.[5][7]Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.[4][5]Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[1]

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide the user through the safe handling of 2-(5-Hydroxyisoxazol-3-yl)acetic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Proceed Weigh_and_Transfer Weigh and Transfer Compound Prepare_Work_Area->Weigh_and_Transfer Start Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Proceed Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Complete Segregate_Waste Segregate Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Proceed Dispose_Waste Dispose of Waste via Licensed Facility Segregate_Waste->Dispose_Waste Proceed Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for handling 2-(5-Hydroxyisoxazol-3-yl)acetic acid.

Detailed Operational and Disposal Plans

Handling Protocol
  • Preparation : Before handling the compound, thoroughly review the safety data sheets of analogous chemicals to understand the potential hazards.[8] Ensure that a chemical fume hood is operational and the workspace is clear of unnecessary items.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize exposure to dust or aerosols.[4] Use appropriate tools like spatulas and weighing paper.

  • Experimental Use : Keep the container of 2-(5-Hydroxyisoxazol-3-yl)acetic acid closed when not in use. Handle all solutions containing the compound with the same level of precaution.

  • Post-Handling : After use, securely close the primary container and store it in a designated, cool, and well-ventilated area.[9]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[5]

  • Cleanup : Carefully sweep up the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste.[5]

Disposal Plan

The primary method for the disposal of 2-(5-Hydroxyisoxazol-3-yl)acetic acid and any materials contaminated with it is to treat it as hazardous chemical waste.

  • Waste Segregation : Do not dispose of this chemical down the drain or in regular trash.[5] Maintain separate, clearly labeled waste containers for solid and liquid waste.[5]

  • Containerization : Collect solid waste, including contaminated gloves and paper towels, in a dedicated, leak-proof container.[5]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(5-Hydroxyisoxazol-3-yl)acetic acid," and an indication of the associated hazards (e.g., "Irritant").[5]

  • Storage and Disposal : Store waste containers in a designated satellite accumulation area.[5] Arrange for pickup and disposal by a licensed and approved waste disposal facility.[5]

Emergency Procedures

First-Aid Measures:

  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • Ingestion : If swallowed, rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor if you feel unwell.

Always have an eyewash station and safety shower readily accessible in the work area.[2][11]

References

  • Cayman Chemical. (2025). Safety Data Sheet for 5-hydroxy Indole-3-acetic Acid.
  • Benchchem. (2025).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(1,2-Benzisoxazol-3-yl)acetic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Hydroxyindole-3-acetic acid.
  • ITW Reagents. (2025).
  • (n.d.).
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • (2025). Chemical Storage Guidelines: Acid, Base & Solvent Safety.
  • US EPA. (2025). Personal Protective Equipment.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • (n.d.). Acid Handling.
  • Barcelona Fine Chemicals. (n.d.). 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid.
  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement | Safety Unit.
  • GZ Industrial Supplies. (2025).
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Actylis Lab Solutions. (n.d.).
  • MDPI. (2025).
  • (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
  • Physikalisch-Technische Bundesanstalt. (n.d.).

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